molecular formula C94H143N27O25 B15623850 Lariatin A

Lariatin A

Numéro de catalogue: B15623850
Poids moléculaire: 2051.3 g/mol
Clé InChI: ZYWDOXCVVHITIW-QFBVMFCQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lariatin A is a polypeptide.
an antimycobacterial agent;  isolated from Rhodococcus;  structure in first source

Propriétés

Formule moléculaire

C94H143N27O25

Poids moléculaire

2051.3 g/mol

Nom IUPAC

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1

Clé InChI

ZYWDOXCVVHITIW-QFBVMFCQSA-N

Origine du produit

United States

Foundational & Exploratory

Lariatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Rhodococcus jostii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariatin A, a lasso peptide produced by the soil bacterium Rhodococcus jostii K01-B0171, exhibits potent and selective anti-mycobacterial activity, notably against Mycobacterium tuberculosis. Its unique lariat-protoknot structure, where the C-terminal tail is threaded through and entrapped within a macrolactam ring, confers remarkable stability. This technical guide provides an in-depth overview of the discovery, isolation, purification, and structural elucidation of this compound. It includes detailed experimental protocols, quantitative data, and a summary of its biosynthetic pathway and proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Biological Activity

This compound and its congener, Lariatin B, were first isolated from the culture broth of Rhodococcus jostii K01-B0171, a strain identified from soil aggregates collected in Yunnan, China.[1][2] The discovery was the result of a screening program for microbial metabolites with specific inhibitory activity against Mycobacterium smegmatis.[3] this compound demonstrates significant and selective inhibitory activity against mycobacteria.

Antimicrobial Spectrum

This compound's antimicrobial activity is highly specific to mycobacteria. Its minimum inhibitory concentrations (MICs) against key pathogenic and non-pathogenic species are summarized in the table below.

Organism MIC (µg/mL) Method
Mycobacterium tuberculosis0.39Liquid microdilution[1][2]
Mycobacterium smegmatis3.13Agar (B569324) dilution[1][2]
Mycobacterium avium-Reported activity, specific MIC not detailed
Mycobacterium intracellulare-Reported activity, specific MIC not detailed
Mycobacteroides abscessus-Reported activity, specific MIC not detailed

Physicochemical and Structural Properties

This compound is a cyclic peptide with a unique "lasso" structure.[4] This structural motif is characterized by an isopeptide bond between the N-terminal amino group of Glycine-1 and the γ-carboxyl group of Glutamic acid-8, forming a macrolactam ring through which the C-terminal tail is threaded.[4] Bulky amino acid residues, His12 and Asn14, act as "plugs" that prevent the tail from unthreading, contributing to the molecule's high stability against heat and chemical denaturation.[5]

Property This compound Lariatin B
Molecular Formula C₉₄H₁₄₃N₂₇O₂₅C₁₀₁H₁₅₃N₂₉O₂₇
Molecular Weight 20502204
Appearance Pale yellow powderPale yellow powder
Solubility Soluble in water, methanol, DMSO; Insoluble in chloroform, ethyl acetateSoluble in water, methanol, DMSO; Insoluble in chloroform, ethyl acetate
Amino Acid Residues 1820

Experimental Protocols

Fermentation of Rhodococcus jostii K01-B0171

3.1.1. Culture Medium

A suitable liquid culture medium for this compound production consists of:

  • Mannitol: 3.0%

  • Glucose: 1.0%

  • Yeast extract: 0.5%

  • Ammonium succinate: 0.5%

  • KH₂PO₄: 0.1%

  • MgSO₄·7H₂O: 0.1%

  • Trace elements (FeSO₄·7H₂O, MgCl₂·4H₂O, ZnSO₄·7H₂O, CuSO₄·5H₂O, CoCl₂·6H₂O): 0.0001% each

  • pH adjusted to 7.0 before sterilization.

3.1.2. Fermentation Process

  • A loopful of spores of Rhodococcus jostii K01-B0171 from an agar slant is used to inoculate a seed culture in the above medium.

  • The seed culture is incubated at 27°C for 3 days with shaking.

  • A portion of the seed culture (e.g., 200 mL) is transferred to a larger fermenter (e.g., 30-liter jar fermenter containing 20 liters of the same medium).

  • The production fermentation is carried out at 37°C for 4-10 days.[4] this compound production typically reaches its maximum level around day 10.[4]

Isolation and Purification of this compound

The following protocol outlines the multi-step purification process for this compound from the fermentation broth.

3.2.1. Initial Extraction

  • The culture broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is passed through a Diaion HP-20 column.

  • The column is washed sequentially with water and 20% acetone.

  • The active compounds are eluted with 80% acetone.

  • The eluate is concentrated in vacuo and lyophilized to yield a brown material.

3.2.2. ODS Column Chromatography

  • The crude extract is dissolved in water and applied to an ODS (octadecylsilane) column equilibrated with water.

  • The column is washed with water and 20% acetonitrile (B52724).

  • A stepwise gradient of increasing acetonitrile concentration is used for elution. Lariatins are typically eluted with 40% acetonitrile.

  • The active fractions are collected and concentrated in vacuo.

3.2.3. High-Performance Liquid Chromatography (HPLC)

Final purification is achieved by preparative HPLC.

  • Column: CAPCELL PAK C18 (20 mm i.d. x 250 mm)

  • Mobile Phase: 22% acetonitrile containing 10 mM phosphate (B84403) buffer (pH 7.5)

  • Flow Rate: 8 mL/minute

  • Detection: UV at 210 nm

  • Retention Time: this compound: ~44 minutes; Lariatin B: ~56 minutes

The active fractions are desalted using a solid-phase extraction column (e.g., OASIS HLB), washed with water, and then eluted with 80% acetonitrile. The purified fractions are concentrated and lyophilized to obtain this compound as a pale yellow powder.

Structural Elucidation

The planar and three-dimensional structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.3.1. Mass Spectrometry

  • Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular weight and elemental composition.

  • LC-MS/MS Analysis for Identification:

    • Instrument: Micromass ZQ with a Waters 2795 Separation Module and a 2996 diode array detector.

    • Column: PEGASIL ODS (2.0 x 50 mm).

    • Solvent Gradient: A 20-minute linear gradient from 10% to 100% acetonitrile containing 0.05% trifluoroacetic acid (TFA).

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

3.3.2. NMR Spectroscopy

The three-dimensional structure of this compound was elucidated through a series of NMR experiments. While the complete detailed spectral data is found in the primary literature, the general approach is outlined below.

  • Sample Preparation: Approximately 10 mg of purified this compound is dissolved in a suitable deuterated solvent, such as D₂O.[5]

  • NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Total Correlation Spectroscopy (TOCSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proton-proton correlations.[5]

  • Structure Calculation: The distance restraints obtained from ROESY spectra, along with dihedral angle restraints derived from coupling constants, are used in a dynamical simulated annealing protocol to calculate the three-dimensional structure in solution.[4]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The biosynthesis of this compound is governed by a gene cluster, designated lar, spanning approximately 4.5 kb in the Rhodococcus jostii K01-B0171 genome.[3] This cluster contains five open reading frames (larA to larE).[3] The biosynthesis is a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway.

Lariatin_Biosynthesis cluster_gene lar Gene Cluster cluster_process Biosynthetic Process larA larA (Precursor Peptide) Precursor LarA Precursor Peptide larA->Precursor Transcription & Translation larB larB (Processing Enzyme) larC larC (Processing Enzyme) larD larD (Processing Enzyme) larE larE (Exporter) Processed Processed LarA Precursor->Processed Processing by LarB, LarC, LarD Mature Mature this compound Processed->Mature Exported Exported this compound Mature->Exported Export by LarE

This compound Biosynthesis Workflow.
Proposed Mechanism of Action

The precise molecular target of this compound in Mycobacterium has not yet been fully elucidated. However, its high specificity for mycobacteria suggests that it may target a pathway or structure unique to these organisms, such as the complex cell wall. It is hypothesized that this compound inhibits a key step in the biosynthesis of the mycobacterial cell wall, a mechanism shared by other potent anti-tubercular drugs like isoniazid.[3] Further research is required to identify the specific enzyme or molecular component that this compound interacts with.

Lariatin_MoA cluster_cell Mycobacterial Cell LariatinA This compound LariatinA->Inhibition CellWall Cell Wall CellWall->Inhibition Compromised Integrity Biosynthesis Cell Wall Biosynthesis (Multi-step Enzymatic Pathway) Biosynthesis->CellWall Assembly Precursors Cell Wall Precursors Precursors->Biosynthesis Inhibition->Biosynthesis Inhibition

Proposed Mechanism of this compound.

Conclusion

This compound represents a promising class of anti-mycobacterial agents with a unique structure and high specificity. The detailed protocols and data presented in this guide provide a solid foundation for further research into its mechanism of action, structure-activity relationships, and potential for therapeutic development. The elucidation of its precise molecular target is a critical next step that could pave the way for the rational design of new and more potent anti-tubercular drugs.

References

The larABCDE Gene Cluster: A Technical Guide to Lariatin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A, a lasso peptide produced by the bacterium Rhodococcus jostii K01-B0171, has garnered significant interest within the scientific community due to its potent anti-mycobacterial activity, including against Mycobacterium tuberculosis. Its unique "lariat" structure, where the C-terminal tail is threaded through and sterically trapped within an N-terminal macrolactam ring, confers remarkable stability against proteolytic and thermal degradation, making it an attractive scaffold for drug development. The biosynthesis of this compound is orchestrated by the larABCDE gene cluster, which encodes the necessary enzymatic machinery for its production. This technical guide provides a comprehensive overview of the larABCDE gene cluster, the biosynthetic pathway of this compound, and the experimental methodologies used to elucidate this fascinating system.

The larABCDE Gene Cluster

The larABCDE gene cluster, spanning approximately 4.5 kb, is responsible for the biosynthesis and export of this compound. The cluster consists of five open reading frames (ORFs) with distinct functions. The organization and proposed function of each gene are summarized in the table below.

GeneProposed Function
larAEncodes the precursor peptide, LarA, a 46-amino acid peptide consisting of an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified.
larBEncodes a putative ATP-dependent macrolactam synthetase (C enzyme) responsible for forming the isopeptide bond that creates the macrolactam ring.
larCEncodes LarB1, the N-terminal part of a split ATP-dependent cysteine protease (B enzyme). LarB1 is a PqqD homolog that recognizes and binds the leader peptide of LarA.
larDEncodes LarB2, the C-terminal part of the split B enzyme, containing the cysteine catalytic triad (B1167595) responsible for the proteolytic cleavage of the leader peptide from LarA.
larEEncodes an ABC transporter protein responsible for the export of mature this compound out of the cell.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by a series of post-translational modifications.

  • Precursor Peptide Synthesis: The larA gene is transcribed and translated to produce the linear precursor peptide, LarA. This peptide has a leader sequence that is crucial for recognition by the processing enzymes.

  • Enzyme Complex Formation and Leader Peptide Cleavage: The LarB1 protein (encoded by larC) binds to the leader peptide of LarA. This interaction is essential for presenting the precursor peptide to the catalytic subunit of the protease. The LarB2 protein (encoded by larD) then cleaves the leader peptide.

  • Macrolactam Ring Formation: Following or concurrently with leader peptide cleavage, the LarB enzyme (encoded by larB) catalyzes the formation of an isopeptide bond between the N-terminal glycine (B1666218) and the side chain of a glutamate (B1630785) residue within the core peptide, forming the characteristic macrolactam ring.

  • Topological Isomerization: The C-terminal tail of the core peptide is threaded through the macrolactam ring, forming the stable lasso structure. The precise mechanism of this threading is still under investigation.

  • Export: The mature this compound is then exported from the cell by the ABC transporter LarE.

Biosynthesis Pathway Diagram

Lariatin_A_Biosynthesis cluster_gene larABCDE Gene Cluster cluster_process Biosynthesis Pathway larA larA Ribosome Ribosome larA->Ribosome larC larC Processing_Complex Processing Complex (LarB1, LarB2, LarB) larC->Processing_Complex larD larD larD->Processing_Complex larB larB larB->Processing_Complex larE larE Lariatin_A Mature this compound (Lasso Structure) larE->Lariatin_A Export LarA_precursor LarA Precursor (Leader-Core) Ribosome->LarA_precursor Translation LarA_precursor->Processing_Complex Binding Cleaved_Precursor Cleaved Precursor + Macrolactam Ring Processing_Complex->Cleaved_Precursor Cleavage & Cyclization Cleaved_Precursor->Lariatin_A Threading Extracellular Extracellular Space Lariatin_A->Extracellular

Caption: The biosynthetic pathway of this compound from the larABCDE gene cluster.

Quantitative Data

While extensive quantitative kinetic data for the lariatin biosynthesis enzymes are not yet available in the literature, some key quantitative parameters have been determined.

ParameterValueMethod
Binding Affinity (Kd) of LarA to LarB1 ~400 nMBiolayer Interferometry
Relative Production of this compound Variants HPLC
Wild-type100%
G1ANot Detected
Y6A50%
R7ANot Detected
E8ANot Detected
W9ANot Detected
G11A80%
H12A90%
S13A110%
N14A70%
V15A120%
I16A130%
P18A150%

Experimental Protocols

Detailed experimental protocols for the study of the lar gene cluster and this compound biosynthesis are crucial for reproducibility and further research. Below are summaries of key experimental procedures.

Cloning of the larABCDE Gene Cluster
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from Rhodococcus jostii K01-B0171.

  • Genomic Library Construction: Partially digest the genomic DNA with a suitable restriction enzyme and ligate the fragments into a cosmid vector.

  • Colony Hybridization: Screen the genomic library using a labeled probe designed from a known lasso peptide biosynthesis gene.

  • Sequence Analysis: Sequence the positive clones to identify the full larABCDE gene cluster.

Construction of a larA Deletion Mutant in Rhodococcus jostii
  • Construct a Deletion Vector: Amplify the upstream and downstream flanking regions of the larA gene and clone them into a suicide vector containing a selectable marker.

  • Transformation: Introduce the deletion vector into R. jostii via electroporation.

  • Homologous Recombination: Select for single-crossover and then double-crossover events to generate the markerless larA deletion mutant.

  • Verification: Confirm the deletion by PCR and sequencing.

Experimental Workflow for larA Deletion

LarA_Deletion_Workflow Start Start: Rhodococcus jostii Wild-Type Transformation Electroporation into R. jostii Start->Transformation Plasmid Construct Deletion Plasmid (Upstream/Downstream flanks of larA) Plasmid->Transformation Selection1 Select for Single Crossover (Integration of plasmid) Transformation->Selection1 Selection2 Select for Double Crossover (Excision of plasmid and larA) Selection1->Selection2 Verification Verify Deletion by PCR and Sequencing Selection2->Verification End End: R. jostii ΔlarA Mutant Verification->End

Caption: Workflow for creating a larA deletion mutant in R. jostii.

Expression and Purification of LarB1 from E. coli
  • Cloning: Clone the larC (larB1) gene into an E. coli expression vector with a C-terminal 6xHis tag.

  • Expression: Transform the plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells and lyse them using sonication or a French press.

  • Purification: Purify the His-tagged LarB1 protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

  • Buffer Exchange: Exchange the buffer to a suitable storage buffer.

Production and Purification of this compound
  • Fermentation: Culture Rhodococcus jostii K01-B0171 in a suitable production medium.

  • Extraction: Separate the culture broth from the cells by centrifugation. Adsorb the lariatins from the supernatant onto an HP-20 resin.

  • Elution and Concentration: Elute the lariatins from the resin with an organic solvent (e.g., methanol (B129727) or acetone) and concentrate the eluate.

  • Chromatography: Purify this compound from the crude extract using reverse-phase HPLC.

Regulatory Mechanisms

The transcriptional regulation of the larABCDE gene cluster is not yet fully understood. Bioinformatic analysis has identified a putative transcriptional regulator, LarR, encoded by a gene located upstream of the larA-E operon. LarR belongs to the Crp-Fnr family of transcriptional regulators. However, the specific signals that induce or repress the expression of the lar gene cluster and the precise role of LarR in this process are yet to be experimentally validated.

Putative Regulatory Pathway

Lariatin_Regulation Environmental_Signal Environmental/Cellular Signal (Unknown) LarR LarR (Putative Transcriptional Regulator) Environmental_Signal->LarR Activates/Represses? lar_promoter larABCDE Promoter LarR->lar_promoter Binds to regulate? lar_genes larABCDE Genes lar_promoter->lar_genes Transcription Lariatin_Biosynthesis This compound Biosynthesis lar_genes->Lariatin_Biosynthesis Translation

Caption: A hypothetical model of the regulatory pathway for the larABCDE gene cluster.

Conclusion and Future Perspectives

The larABCDE gene cluster and the this compound biosynthesis pathway represent a fascinating example of ribosomal peptide synthesis and post-translational modification. While significant progress has been made in identifying the genes and outlining the biosynthetic steps, several key areas remain to be explored. Future research should focus on the in vitro reconstitution of the entire biosynthetic pathway to elucidate the detailed enzymatic mechanisms and kinetics. A thorough investigation of the regulatory network governing the expression of the lar gene cluster, including the role of LarR, will be crucial for optimizing this compound production. Furthermore, the development of robust heterologous expression systems will facilitate the engineered biosynthesis of novel lariatin analogs with improved therapeutic properties, paving the way for new anti-mycobacterial drugs.

Lariatin A: An In-depth Technical Guide on its Mechanism of Action Against Mycobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariatin A, a lasso peptide isolated from Rhodococcus jostii, has demonstrated potent and specific antimicrobial activity against Mycobacterium tuberculosis and other mycobacterial species. Its unique structural topology, characterized by a knotted arrangement of the peptide backbone, confers remarkable stability against proteolysis and thermal denaturation, making it an attractive candidate for novel anti-tuberculosis drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on mycobacterial physiology, exploring putative molecular targets, and outlining key experimental methodologies for its investigation.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of mortality from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery and development of new anti-tubercular agents with novel mechanisms of action. This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising class of natural products with potent anti-mycobacterial properties. This document synthesizes the available scientific literature to provide a detailed technical resource on the mechanism of action of this compound.

Antimicrobial Activity and Spectrum

This compound exhibits potent and selective activity against various mycobacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Data Presentation: Quantitative Antimicrobial Activity of this compound
Mycobacterial Species Strain MIC (µg/mL) Method Reference
Mycobacterium tuberculosisH37Rv0.39Liquid Microdilution[1]
Mycobacterium smegmatis-3.13Agar Dilution[1][2]
Mycobacterium avium-Active (MIC not specified)Not specified[3]
Mycobacterium intracellulare-Active (MIC not specified)Not specified[3]

Proposed Mechanisms of Action

The precise molecular mechanism of this compound's action against Mycobacterium is not yet fully elucidated. However, two primary hypotheses are currently being investigated, based on its specific activity and by analogy to other related lasso peptides.

Hypothesis 1: Inhibition of Cell Wall Biosynthesis

The specificity of this compound against mycobacteria suggests that it may target a cellular process unique to this genus, such as the biosynthesis of the complex mycobacterial cell wall. The cell wall of M. tuberculosis is a unique and essential structure composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids, which are not found in most other bacteria. This intricate barrier is a well-established target for several anti-TB drugs.

  • Supporting Evidence: The potent and selective anti-mycobacterial activity of this compound is a strong indicator that its target is likely absent in other bacteria, pointing towards pathways like mycolic acid or arabinogalactan synthesis.[4][5][6]

  • Proposed Signaling Pathway:

G Lariatin_A This compound Cell_Wall_Target Putative Cell Wall Biosynthesis Enzyme (e.g., in Mycolic Acid or Arabinogalactan Pathway) Lariatin_A->Cell_Wall_Target Inhibition Cell_Wall_Integrity Compromised Cell Wall Integrity Cell_Wall_Target->Cell_Wall_Integrity Disruption of Synthesis Bacterial_Lysis Bacterial Cell Lysis and Death Cell_Wall_Integrity->Bacterial_Lysis

Hypothesized inhibition of mycobacterial cell wall biosynthesis by this compound.
Hypothesis 2: Targeting the ClpC1P1P2 Proteasome Complex

An alternative hypothesis stems from studies on lassomycin, another anti-mycobacterial lasso peptide that shares structural similarities with this compound. Lassomycin has been shown to target the ATP-dependent protease ClpC1P1P2, an essential component of the protein degradation machinery in M. tuberculosis.[7] This complex is crucial for maintaining protein homeostasis and cell viability.

  • Supporting Evidence: The structural homology between this compound and lassomycin suggests a potentially conserved mechanism of action.[8][9] The ClpC1P1P2 complex is essential for the survival of M. tuberculosis, making it a viable drug target.[7]

  • Proposed Signaling Pathway:

G Lariatin_A This compound ClpC1P1P2 ClpC1P1P2 Proteasome Complex Lariatin_A->ClpC1P1P2 Binding and Dysregulation Protein_Degradation Protein Degradation Lariatin_A->Protein_Degradation Inhibition ClpC1P1P2->Protein_Degradation Normal Function Protein_Homeostasis Disrupted Protein Homeostasis Protein_Degradation->Protein_Homeostasis Leads to Apoptosis Apoptosis-like Cell Death Protein_Homeostasis->Apoptosis G Start Start with a susceptible *M. tuberculosis* strain Culture Culture in the presence of sub-inhibitory concentrations of this compound Start->Culture Plate Plate on solid medium containing inhibitory concentrations of this compound Culture->Plate Select Select for resistant colonies Plate->Select Isolate Isolate genomic DNA from resistant mutants Select->Isolate WGS Whole Genome Sequencing Isolate->WGS Analyze Bioinformatic analysis to identify mutations (SNPs, indels) WGS->Analyze Identify Identify candidate resistance genes Analyze->Identify Validate Validate the role of mutations in conferring resistance (e.g., via allelic exchange) Identify->Validate

References

Lariatin A: A Comprehensive Technical Guide to its Biological Activity Beyond Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lariatin A, a lasso peptide isolated from Rhodococcus jostii, is a potent antimicrobial agent with well-documented activity against various Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of the biological activity of this compound with a specific focus on its effects beyond the Mycobacterium genus. Our comprehensive review of the existing scientific literature reveals that this compound exhibits a remarkably narrow spectrum of activity, with current evidence strongly indicating a high degree of specificity for mycobacterial targets. This document summarizes the available quantitative data, details the experimental protocols used to assess its activity, and provides visualizations to illustrate the current understanding of its biological profile. For researchers and drug development professionals, this guide serves as a foundational resource, highlighting both the therapeutic potential of this compound within its specific niche and the current lack of evidence for broader applications.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure. This structural motif, in which the C-terminal tail of the peptide is threaded through and sterically trapped within an N-terminal macrolactam ring, confers exceptional stability against thermal and proteolytic degradation. Such stability is a highly desirable trait for therapeutic candidates. While the general class of lasso peptides is known for a wide range of biological activities including antimicrobial, antiviral, anticancer, and enzyme-inhibiting properties, this compound appears to be a highly specialized member of this family.[1]

Quantitative Data on Biological Activity

The overwhelming majority of published data focuses on the potent anti-mycobacterial properties of this compound. To date, there is a significant lack of quantitative evidence demonstrating its activity against other bacteria, fungi, viruses, or cancer cell lines. One pivotal study explicitly states that this compound and its analogue, Lariatin B, exhibited strong inhibition only against Mycobacterium smegmatis when screened against a panel of 14 different microorganisms.[2]

Table 1: Anti-mycobacterial Activity of this compound
Target OrganismAssay TypeMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis H37RvLiquid Microdilution0.39 µg/mL[3][4]
Mycobacterium smegmatisAgar (B569324) Dilution3.13 µg/mL[4]
Mycobacterium aviumIn vitro assaysActivity demonstrated (MIC not specified)[3]
Mycobacterium intracellulareIn vitro assaysActivity demonstrated (MIC not specified)[3]
Mycobacteroides abscessusIn vitro assaysActivity demonstrated (MIC not specified)[3]
Table 2: Activity of this compound Beyond Mycobacteria
Target Organism/Cell LineAssay TypeResultReference
Panel of 14 microorganisms (unspecified)Paper Disk AssayNo significant inhibition[2]
Escherichia coliNot specifiedNo reported activity
Staphylococcus aureusNot specifiedNo reported activity
Pseudomonas aeruginosaNot specifiedNo reported activity
Candida albicansNot specifiedNo reported activity
HeLa (human cervical cancer) cellsNot specifiedNo reported activity
HepG2 (human liver cancer) cellsNot specifiedNo reported activity
HIV (Human Immunodeficiency Virus)Not specifiedNo reported activity
Influenza VirusNot specifiedNo reported activity

Experimental Protocols

The methodologies employed in the study of this compound's biological activity have been primarily focused on anti-bacterial, and specifically anti-mycobacterial, assays.

Anti-mycobacterial Susceptibility Testing

a) Agar Dilution Method:

  • Preparation of Media: this compound is incorporated into a suitable agar medium, such as Middlebrook 7H10 or 7H11 agar, at various concentrations.

  • Inoculum Preparation: A standardized suspension of the test mycobacterium (e.g., M. smegmatis) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.

  • Inoculation: The bacterial suspension is then spotted onto the surface of the this compound-containing agar plates.

  • Incubation: Plates are incubated at the optimal temperature for the specific mycobacterial species (e.g., 37°C) for a defined period.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria on the agar surface.[4]

b) Liquid Microdilution Method:

  • Preparation of Broth: A suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), is used.[5]

  • Serial Dilutions: this compound is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculum Addition: A standardized inoculum of the test mycobacterium (e.g., M. tuberculosis) is added to each well.

  • Incubation: The microtiter plate is incubated at 37°C.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents a color change in a growth indicator dye (e.g., resazurin) or shows no visible turbidity.[4]

c) Paper Disk Diffusion Assay:

  • Agar Plate Preparation: An agar plate is uniformly inoculated with a suspension of the test mycobacterium.

  • Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured. This method is often used for screening and for structure-activity relationship studies of this compound variants.[5]

Signaling Pathways and Mechanisms of Action

Currently, there is no published research detailing the specific signaling pathways or molecular mechanisms through which this compound exerts its effects on non-mycobacterial organisms, as no such activity has been reported. The mechanism of action against mycobacteria is also still under investigation, though it is hypothesized to involve the inhibition of cell wall biosynthesis.[2]

Visualizations

Logical Workflow for Assessing Biological Activity

The following diagram illustrates a typical screening workflow to assess the biological activity of a compound like this compound. The current body of literature suggests that for this compound, the workflow has not progressed beyond the initial broad-spectrum screening for non-mycobacterial targets due to a lack of positive results.

logical_workflow cluster_screening Initial Screening cluster_myco Mycobacterial Activity cluster_nonmyco Non-Mycobacterial Activity Lariatin_A This compound Broad_Screen Broad Spectrum Screen (e.g., 14 microorganisms) Lariatin_A->Broad_Screen Myco_Hit Positive Hit: Mycobacteria Broad_Screen->Myco_Hit Non_Myco_Hit No Significant Hits: Other Bacteria, Fungi, etc. Broad_Screen->Non_Myco_Hit MIC_Determination MIC Determination Myco_Hit->MIC_Determination SAR_Studies Structure-Activity Relationship Studies MIC_Determination->SAR_Studies Further_Studies Further Investigation (Signaling Pathways, etc.) Non_Myco_Hit->Further_Studies Not Pursued (Lack of Activity)

Figure 1: Logical workflow for the biological activity screening of this compound.
Structure-Activity Relationship of this compound

Structure-activity relationship (SAR) studies have been conducted on this compound to identify key amino acid residues responsible for its anti-mycobacterial activity. This information is crucial for the design of more potent or synthetically accessible analogues.

SAR_LariatinA cluster_structure This compound Structure cluster_activity Anti-Mycobacterial Activity Lariatin_A This compound (18 Amino Acids) Macrolactam_Ring Macrolactam Ring Lariatin_A->Macrolactam_Ring Tail C-terminal Tail Lariatin_A->Tail Essential_Residues Essential for Activity: Tyr6, Gly11, Asn14 Lariatin_A->Essential_Residues SAR studies identify Enhancing_Residues Enhance Activity: Val15, Ile16, Pro18 Lariatin_A->Enhancing_Residues SAR studies identify

Figure 2: Key residues in this compound for anti-mycobacterial activity.

Conclusion and Future Directions

Future research could focus on several key areas:

  • Elucidation of the Mycobacterial Target: Identifying the specific molecular target of this compound within mycobacteria would provide a deeper understanding of its mechanism of action and could inform the development of novel anti-tubercular drugs.

  • Engineered Analogues: While the natural scaffold of this compound is highly specific, synthetic or biosynthetic modifications could potentially broaden its activity spectrum. The existing SAR data provides a starting point for such endeavors.[5]

  • Screening against a Wider Range of Mycobacteria: Expanding the testing of this compound against a more diverse panel of clinically relevant non-tuberculous mycobacteria could further define its therapeutic niche.

References

In Vitro Anti-Mycobacterial Spectrum of Lariatin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-mycobacterial activity of Lariatin A, a novel lasso peptide with potent and selective inhibitory effects against various mycobacterial species. This document summarizes the quantitative minimum inhibitory concentration (MIC) data, details the experimental protocols for its determination, and presents a visual workflow of the experimental process.

Quantitative Anti-Mycobacterial Spectrum of this compound

This compound has demonstrated significant inhibitory activity against both rapidly and slowly growing mycobacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of mycobacterial species.

Mycobacterial SpeciesStrainMIC (µg/mL)Experimental Method
Mycobacterium smegmatisTakeo3.13Agar (B569324) Dilution
Mycobacterium tuberculosisH37Rv0.39Liquid Microdilution
Mycobacterium avium-Active (MIC not specified)-
Mycobacterium intracellulare-Active (MIC not specified)-
Mycobacteroides abscessus-Active (MIC not specified)-

Note: The activity against M. avium, M. intracellulare, and Mycobacteroides abscessus has been reported, though specific MIC values were not detailed in the reviewed literature.[1][2]

Experimental Protocols

The determination of the anti-mycobacterial activity of this compound is primarily conducted using two standard methods: the Agar Dilution Method and the Liquid Microdilution Method.[3][4]

Agar Dilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent against mycobacteria.[5][6][7]

Materials:

  • This compound (stock solution of known concentration)

  • Mycobacterial culture (e.g., Mycobacterium smegmatis)

  • Middlebrook 7H10 or 7H11 agar medium

  • Sterile petri dishes

  • Incubator (37°C)

  • Sterile diluent (e.g., saline with 0.05% Tween 80)

Procedure:

  • Preparation of this compound Plates:

    • Prepare a series of twofold serial dilutions of the this compound stock solution.

    • Add a specific volume of each this compound dilution to molten Middlebrook 7H10 or 7H11 agar, mix thoroughly, and pour into sterile petri dishes.

    • A control plate containing no this compound is also prepared.

  • Inoculum Preparation:

    • Harvest a fresh culture of the mycobacterial strain.

    • Prepare a bacterial suspension in a sterile diluent.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units (CFU)/mL.

  • Inoculation:

    • Spot-inoculate a standardized volume of the bacterial suspension onto the surface of the this compound-containing agar plates and the control plate.

  • Incubation:

    • Incubate the plates at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 3-5 days for M. smegmatis).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria on the agar surface.[5]

Liquid Microdilution Method

This method is particularly useful for determining the MIC of antimicrobial agents against slow-growing mycobacteria like Mycobacterium tuberculosis.[8][9][10]

Materials:

  • This compound (stock solution of known concentration)

  • Mycobacterial culture (e.g., Mycobacterium tuberculosis)

  • Middlebrook 7H9 broth, supplemented with ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microtiter plates

  • Incubator (37°C with appropriate CO2 levels if required)

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Microtiter Plates:

    • Dispense a fixed volume of Middlebrook 7H9 broth into all wells of a 96-well plate.

    • Create a serial twofold dilution of this compound directly in the microtiter plate by transferring a specific volume of the stock solution to the first well and then serially diluting it across the plate.

  • Inoculum Preparation:

    • Prepare a mycobacterial suspension in Middlebrook 7H9 broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C. The incubation period will vary depending on the mycobacterial species (e.g., 7-21 days for M. tuberculosis).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (bacterial growth). The results can also be read using a plate reader to measure optical density.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in vitro anti-mycobacterial spectrum of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_mic MIC Determination Phase cluster_agar_steps Agar Dilution Steps cluster_liquid_steps Liquid Microdilution Steps cluster_analysis Data Analysis lariatin_prep This compound Stock Preparation agar_plate_prep Prepare this compound Agar Plates lariatin_prep->agar_plate_prep liquid_plate_prep Prepare this compound Dilutions in 96-Well Plate lariatin_prep->liquid_plate_prep myco_culture Mycobacterial Culture (e.g., M. smegmatis, M. tuberculosis) inoculum_prep Inoculum Preparation (McFarland Standard) myco_culture->inoculum_prep agar_inoculation Spot Inoculate Plates inoculum_prep->agar_inoculation liquid_inoculation Inoculate Wells inoculum_prep->liquid_inoculation agar_dilution Agar Dilution Method liquid_microdilution Liquid Microdilution Method agar_plate_prep->agar_inoculation agar_incubation Incubate Plates agar_inoculation->agar_incubation agar_mic Read MIC on Agar agar_incubation->agar_mic data_summary Summarize MIC Values agar_mic->data_summary liquid_plate_prep->liquid_inoculation liquid_incubation Incubate Plate liquid_inoculation->liquid_incubation liquid_mic Read MIC (Turbidity) liquid_incubation->liquid_mic liquid_mic->data_summary

Caption: Workflow for MIC determination of this compound.

References

Methodological & Application

Heterologous Expression of Lariatin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a potent anti-mycobacterial lasso peptide with significant potential for therapeutic applications, particularly in combating tuberculosis.[1][2][3] Its complex, interlocked structure, which confers remarkable stability, also presents considerable challenges for both chemical synthesis and heterologous expression.[3][4] This document provides a detailed overview of the current techniques and challenges associated with the production of this compound, with a focus on the most successful expression strategies to date. While conventional heterologous expression in hosts like E. coli has proven difficult, a convergent expression system utilizing a modified native producer has been established for generating this compound variants.[5]

Challenges in Heterologous Expression of this compound

The heterologous production of lasso peptides, including this compound, is often hampered by several factors:

  • Complex Post-Translational Modifications: this compound biosynthesis requires a suite of dedicated enzymes encoded by the lar gene cluster (larA, larB, larC, larD, larE) for proper folding and maturation.[5][6] These enzymes are responsible for precursor peptide recognition, leader peptide cleavage, and macolactam ring formation.[4][6] Co-expression of this entire enzymatic machinery in a heterologous host can be inefficient.

  • Host-Specific Factors: The cellular environment, including the availability of specific co-factors and the presence of proteases, can significantly impact the yield and proper formation of complex peptides like this compound. Attempts to express this compound in Rhodococcus erythropolis and Rhodococcus jostii JCM11615 as heterologous hosts have been unsuccessful.[5]

  • Toxicity: Antimicrobial peptides can be toxic to the expression host, leading to low yields or cell death.[7]

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the ribosomal synthesis of a precursor peptide, LarA, followed by extensive post-translational modifications by the enzymes encoded in the lar gene cluster.

This compound Biosynthesis cluster_0 Ribosome cluster_1 Post-Translational Modification cluster_2 Export LarA_gene larA gene LarA_precursor LarA Precursor Peptide (Leader + Core) LarA_gene->LarA_precursor Transcription & Translation Processing_Enzymes LarB, LarC, LarD (Protease & Cyclase) LarA_precursor->Processing_Enzymes Binding Mature_Lariatin_A Mature this compound Processing_Enzymes->Mature_Lariatin_A Cleavage & Cyclization Transporter LarE (ABC Transporter) Mature_Lariatin_A->Transporter Extracellular_Lariatin_A Secreted this compound Transporter->Extracellular_Lariatin_A Export

Caption: Biosynthetic pathway of this compound.

Convergent Expression System in Rhodococcus jostii ΔlarA

To overcome the challenges of heterologous expression, a "convergent" expression system has been developed. This system utilizes a genetically engineered strain of the native producer, Rhodococcus jostii K01-B0171, where the original larA gene has been deleted.[5] This ΔlarA mutant, which contains the rest of the necessary biosynthetic machinery (larB-E), can then be transformed with plasmids carrying modified larA genes to produce this compound variants.[5]

Convergent Expression Workflow WT_R_jostii Wild-Type Rhodococcus jostii K01-B0171 (larA-E) Homologous_Recombination Homologous Recombination to delete larA WT_R_jostii->Homologous_Recombination Delta_larA_mutant R. jostii ΔlarA Mutant (larB-E) Homologous_Recombination->Delta_larA_mutant Transformation Transformation Delta_larA_mutant->Transformation Plasmid_Construction Construct Plasmid with mutant larA gene Plasmid_Construction->Transformation Expression_Strain Expression Strain (R. jostii ΔlarA + pNit-QT2-larA_mutant) Transformation->Expression_Strain Fermentation_Purification Fermentation, Extraction, & Purification (HPLC) Expression_Strain->Fermentation_Purification Lariatin_Variant This compound Variant Fermentation_Purification->Lariatin_Variant

Caption: Workflow for generating this compound variants.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of this compound and B against various Mycobacterium species.

CompoundTarget OrganismMIC (µg/mL)Method
This compoundMycobacterium smegmatis3.13Agar (B569324) dilution
Lariatin BMycobacterium smegmatis6.25Agar dilution
This compoundMycobacterium tuberculosis0.39Liquid microdilution

Data sourced from Iwatsuki et al., 2007.[1]

Experimental Protocols

Protocol 1: Construction of Rhodococcus jostii ΔlarA Mutant

This protocol is based on the strategy of creating a gene deletion mutant via homologous recombination.[5]

1. Plasmid Construction for Gene Deletion: a. Amplify the upstream and downstream flanking regions of the larA gene from R. jostii K01-B0171 genomic DNA using PCR. b. Clone the amplified flanking regions into a suitable suicide vector for Rhodococcus. c. Ligate the two flanking regions together, effectively creating a deletion cassette. d. Introduce a selectable marker, such as a kanamycin (B1662678) resistance gene, between the flanking regions.

2. Transformation of R. jostii: a. Prepare competent R. jostii K01-B0171 cells. b. Transform the cells with the constructed suicide vector via electroporation. c. Plate the transformed cells on agar plates containing the appropriate antibiotic for selection of single-crossover mutants.

3. Selection of Double-Crossover Mutants: a. Culture the single-crossover mutants in non-selective medium to allow for the second crossover event. b. Plate the culture on agar plates containing a counter-selectable marker (if included in the vector) or use a screening method like PCR to identify colonies that have undergone the second crossover, resulting in the deletion of the larA gene. c. Confirm the deletion of the larA gene by PCR and sequencing.

Protocol 2: Expression of this compound Variants in R. jostii ΔlarA

This protocol describes the expression of this compound variants using the constructed ΔlarA mutant.[5]

1. Construction of Expression Plasmids: a. Synthesize the desired larA variant gene, incorporating the desired amino acid substitutions. b. Clone the synthesized larA variant gene into an appropriate Rhodococcus expression vector (e.g., pNit-QT2).

2. Transformation and Expression: a. Transform the R. jostii ΔlarA mutant with the expression plasmid containing the larA variant. b. Culture the transformed cells in a suitable production medium. c. Induce the expression of the larA variant gene at the appropriate cell density. d. Continue fermentation for a period optimized for this compound production.

3. Purification and Analysis: a. Separate the culture broth from the cells by centrifugation. b. Purify this compound variants from the culture supernatant using a combination of chromatographic techniques, such as HP-20 and ODS column chromatography, followed by HPLC.[1] c. Analyze the purified peptides by mass spectrometry to confirm their identity and purity.

Protocol 3: General Protocol for Antimicrobial Peptide (AMP) Expression in E. coli (Reference)

While not directly successful for this compound, this general protocol can be adapted for other, less complex AMPs.[7][8][9]

1. Vector Construction: a. Fuse the gene encoding the AMP to a suitable fusion partner (e.g., thioredoxin, GST, SUMO) to increase expression levels and prevent degradation. b. Clone the fusion gene into an E. coli expression vector, such as the pET series, under the control of a strong, inducible promoter (e.g., T7).

2. Transformation and Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid. b. Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

3. Cell Lysis and Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press. c. Separate the soluble and insoluble fractions by centrifugation. d. If the fusion protein is in the soluble fraction, purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). e. If the fusion protein is in inclusion bodies, wash the inclusion bodies and solubilize them using a denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride), followed by refolding and purification.

4. Cleavage and Final Purification: a. Cleave the fusion partner from the AMP using a specific protease (e.g., TEV protease, thrombin). b. Purify the released AMP using reverse-phase HPLC.

Conclusion

The heterologous expression of this compound remains a significant challenge due to its complex biosynthetic pathway. The most promising approach to date involves a convergent expression system using a larA deletion mutant of the native producer, Rhodococcus jostii. This system allows for the generation of this compound variants for structure-activity relationship studies, which is crucial for the development of new anti-mycobacterial drugs.[5] Further research into optimizing expression conditions and exploring novel heterologous hosts will be essential for the large-scale production of this promising therapeutic peptide.

References

Application Notes and Protocols for HPLC Purification of Lariatin A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a potent anti-mycobacterial lasso peptide produced by the bacterium Rhodococcus jostii K01-B0171.[1][2][3] Its unique lasso structure, where a C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable stability against chemical and proteolytic degradation.[4] this compound, along with its analog Lariatin B, has demonstrated significant inhibitory activity against various mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][5] This makes this compound and its analogs promising candidates for the development of new anti-tuberculosis drugs.

These application notes provide a detailed protocol for the purification of this compound and its analogs using High-Performance Liquid Chromatography (HPLC). The protocol is based on established methods and is intended to guide researchers in obtaining highly pure material for further biological and pharmacological studies.

Data Presentation: HPLC Purification Parameters

The following table summarizes the quantitative data for the HPLC purification of this compound and B. These parameters can be adapted for the purification of other Lariatin analogs.

ParameterSpecificationSource
Column CAPCELL PAK C18, 20 i.d. x 250 mm[1][6]
Shin pack XR-ODS, 2.0 x 50 mm, 2.2 µm (for analytical HPLC)[4]
Mobile Phase A 10 mM Phosphate (B84403) Buffer (pH 7.5)[1][6]
or 0.1% Trifluoroacetic Acid (TFA) in Water[4]
Mobile Phase B Acetonitrile (B52724)[1][4][6]
Gradient (Preparative) Isocratic at 22% Acetonitrile[1][6]
Gradient (Analytical) 6-minute linear gradient from 5% to 40% Acetonitrile containing 0.1% H₃PO₄[4]
Gradient (General Cyclic Peptides) Screening: 0.5% to 55% Acetonitrile in 20 minutes
Flow Rate (Preparative) 8 ml/minute[1][6]
Flow Rate (Analytical) 0.55 ml/minute[4]
Detection Wavelength 210 nm[1][4][6]
Retention Time (this compound) 44 minutes (Preparative)[1][6]
3.1 minutes (Analytical)[4]
Retention Time (Lariatin B) 56 minutes (Preparative)[1][6]

Experimental Protocols

Preliminary Purification of this compound from Culture Broth

Prior to HPLC, a preliminary purification from the culture broth of Rhodococcus jostii K01-B0171 is necessary to enrich for lariatins.

Materials:

  • Culture broth of Rhodococcus jostii K01-B0171

  • Diaion HP-20 resin

  • ODS (Octadecylsilane) resin

  • Sephadex LH-20 resin

  • Water, Acetone, Methanol (B129727)

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Centrifuge the culture broth to separate the supernatant from the mycelium.[6]

  • Pass the supernatant through a Diaion HP-20 column.

  • Wash the column with water and 20% acetone.

  • Elute the active fraction containing lariatins with 80% acetone.[6]

  • Concentrate the eluate in vacuo and lyophilize to obtain a crude powder.[6]

  • Dissolve the powder in water and apply it to an ODS column.

  • Further purify the active fractions by chromatography on a Sephadex LH-20 column using methanol as the eluent.[6]

HPLC Purification of this compound and Analogs

This protocol describes the final purification step using preparative reverse-phase HPLC.

Materials:

  • Partially purified lariatin fraction

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer components or Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

  • UV detector

  • Fraction collector

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, 22% acetonitrile in 10 mM phosphate buffer (pH 7.5).[1] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the partially purified lariatin fraction in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC System Equilibration: Equilibrate the CAPCELL PAK C18 column with the mobile phase at a flow rate of 8 ml/minute until a stable baseline is achieved.[1]

  • Injection and Elution: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the elution profile at 210 nm.[1] Collect fractions corresponding to the peaks of this compound (retention time ~44 minutes) and Lariatin B (retention time ~56 minutes).[1]

  • Desalting: Desalt the collected active fractions using a solid-phase extraction column (e.g., OASIS HLB). Wash with water and elute the lariatins with 80% acetonitrile.[1]

  • Final Product: Concentrate the desalted fractions in vacuo to obtain pure this compound and its analogs as pale yellow powders.[1]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Preliminary Purification cluster_1 HPLC Purification CultureBroth Rhodococcus jostii Culture Broth Centrifugation Centrifugation CultureBroth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant HP20 Diaion HP-20 Chromatography Supernatant->HP20 ODS ODS Chromatography HP20->ODS LH20 Sephadex LH-20 Chromatography ODS->LH20 CrudeExtract Crude Lariatin Extract LH20->CrudeExtract HPLC Preparative RP-HPLC (C18) CrudeExtract->HPLC Fractionation Fraction Collection (UV 210 nm) HPLC->Fractionation Desalting Desalting (SPE) Fractionation->Desalting PureLariatin Pure this compound / Analogs Desalting->PureLariatin

Caption: Workflow for the purification of this compound.

Proposed Mechanism of Action of this compound

While the precise molecular target of this compound is still under investigation, its anti-mycobacterial activity is well-established. The following diagram illustrates its general mechanism of action.

G LariatinA This compound Mycobacterium Mycobacterium Cell LariatinA->Mycobacterium Enters CellularTarget Specific Cellular Target (e.g., Cell Wall Synthesis, Essential Enzymes) Mycobacterium->CellularTarget Interacts with Inhibition Inhibition of Cellular Processes CellularTarget->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of this compound's anti-mycobacterial activity.

References

Application Notes and Protocols for Site-Directed Mutagenesis of the larA Precursor Gene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The larA gene encodes the precursor peptide for lariatin, a lasso peptide with notable antimicrobial properties. The LarA precursor protein is comprised of an N-terminal leader peptide and a C-terminal core peptide, which undergoes significant post-translational modification to form the mature lariatin. This process is orchestrated by a suite of enzymes encoded within the lar biosynthetic gene cluster. Understanding the specific roles of amino acid residues within the LarA precursor is crucial for elucidating the mechanisms of lasso peptide biosynthesis, improving production yields, and engineering novel antimicrobial agents.

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations (substitutions, insertions, or deletions) into a DNA sequence.[1] By altering the codons within the larA gene, researchers can systematically study the functional significance of individual amino acid residues in the LarA precursor peptide. This includes investigating residues critical for recognition and binding by modifying enzymes (e.g., LarB1), cleavage of the leader peptide, and formation of the characteristic lariat (B8276320) structure. These application notes provide detailed protocols for performing site-directed mutagenesis on the larA precursor gene and for analyzing the resulting mutants.

Data Presentation: The Impact of Mutagenesis

Site-directed mutagenesis allows for the quantitative analysis of changes in protein function. The following tables provide examples of how to structure data obtained from analyzing LarA mutants. The data presented are illustrative and based on findings from related systems; researchers should populate these tables with their own experimental results.

Table 1: Effect of Mutations on LarA Precursor-Binding Protein Interactions

Mutations within the LarA precursor, particularly in the leader peptide, can alter its affinity for binding partners like the processing enzyme LarB1. This can be quantified by measuring the dissociation constant (Kd), where a higher Kd value indicates weaker binding.

Protein ComplexMutationMethodWild-Type KdMutant KdFold Change in KdReference
LarA - LarB1Y28A in LarB1Bio-Layer Interferometry (BLI)Sub-micromolar~2-fold increase~2[1]
User-definede.g., Y10A in LarAe.g., Surface Plasmon Resonance (SPR)Insert WT KdInsert Mutant KdCalculateUser Data
User-definedUser-definedUser-definedInsert WT KdInsert Mutant KdCalculateUser Data

Table 2: Effect of Mutations on Enzymatic Activity of Related LarA Superfamily Enzymes

The LarA superfamily includes enzymes that catalyze racemization/epimerization of α-hydroxy acids.[2] While the LarA precursor itself is not an enzyme, mutagenesis of related enzymes in the superfamily demonstrates how specific residues are critical for substrate affinity (KM) and catalytic rate (kcat). Similar analyses could be applied to the processing enzymes that act on the LarA precursor.

EnzymeMutationSubstrateWild-Type KM (mM)Mutant KM (mM)Wild-Type kcat (s-1)Mutant kcat (s-1)Reference
Mar2 (Malate Racemase)Wild-TypeL-Malate0.38 ± 0.04-N/AN/A[2]
Mar1 (Malate Racemase)Wild-TypeL-Malate55 ± 6-N/AN/A[2]
User-defined Processing EnzymeUser-definedLarA PrecursorInsert WT KMInsert Mutant KMInsert WT kcatInsert Mutant kcatUser Data

Experimental Protocols

The following protocols describe a comprehensive workflow for introducing a point mutation into the larA gene cloned into a plasmid vector, based on the principles of the QuikChange™ Site-Directed Mutagenesis method.

Mutagenic Primer Design

Proper primer design is critical for the success of site-directed mutagenesis.[3] The primers should be complementary to opposite strands of the plasmid DNA and contain the desired mutation.

  • Length: Primers should typically be between 25 and 45 nucleotides in length.[3]

  • Melting Temperature (Tm): The Tm should be ≥ 78°C.

  • Mutation Position: The desired mutation should be located in the center of the primer with at least 10-15 complementary bases on both sides.[4]

  • 3' Terminus: The 3' end of the primer must be complementary to the template DNA to allow for efficient polymerase extension. It is recommended to terminate the primer with a G or C residue.

  • Complementarity: The forward and reverse primers are designed to be complementary to each other.[4]

  • Purity: Primers should be purified, for example by polyacrylamide gel electrophoresis (PAGE), to ensure that full-length, high-quality oligonucleotides are used.

Example Primer Design: To change a Tyrosine (TAT) codon to Alanine (GCT) in the larA gene:

  • Wild-Type Sequence (sense strand): 5'-...GAA GAC TAT GGC ATT...-3'

  • Forward Primer: 5'-GAA GAC GCT GGC ATT-3' (with flanking sequences)

  • Reverse Primer: 5'-AAT GCC AGC GTC TTC-3' (with flanking sequences)

PCR-Based Site-Directed Mutagenesis

This protocol uses a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.[5]

Reaction Mixture (50 µL total volume):

ComponentVolume/AmountFinal Concentration
5x High-Fidelity Buffer10 µL1x
dNTP Mix (10 mM each)1 µL0.2 mM
Forward Primer (10 µM)1.25 µL0.25 µM
Reverse Primer (10 µM)1.25 µL0.25 µM
Plasmid DNA Template (10 ng/µL)1-5 µL10-50 ng
High-Fidelity DNA Polymerase1 µL-
Nuclease-Free WaterUp to 50 µL-

PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec18-25
Annealing60-65°C30 sec
Extension72°C30 sec/kb of plasmid length
Final Extension72°C5-10 min1
Hold4°CIndefinite1

Note: Annealing temperature and extension time may need optimization based on the specific primers and plasmid size.

DpnI Digestion of Parental DNA

To select for the newly synthesized mutant plasmids, the PCR product is treated with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the unmethylated, newly synthesized mutant plasmid intact.[4]

  • Add 1 µL of DpnI (e.g., 20 U/µL) directly to the 50 µL PCR reaction mixture.

  • Mix gently by pipetting.

  • Incubate at 37°C for 1-2 hours.

Transformation into Competent E. coli

The DpnI-treated, nicked plasmid DNA is then transformed into highly competent E. coli cells. The host cells will repair the nicks in the plasmid.

  • Add 1-2 µL of the DpnI-digested DNA to 20-50 µL of chemically competent E. coli (e.g., DH5α, XL1-Blue).

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-90 seconds.

  • Immediately return the tube to ice for 2 minutes.

  • Add 250-900 µL of SOC or LB medium (pre-warmed to 37°C).

  • Incubate at 37°C for 1 hour with shaking (200-250 rpm).

  • Plate 100-200 µL of the cell culture on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.

  • Incubate the plate overnight at 37°C.

Screening and Verification of Mutants

Colonies from the transformation plate should be screened to confirm the presence of the desired mutation.

  • Colony Selection: Pick 3-5 individual colonies and grow each in a separate liquid culture (LB + antibiotic).

  • Plasmid Miniprep: Isolate the plasmid DNA from each liquid culture using a standard miniprep kit.

  • Sequence Verification: Send the purified plasmid DNA for Sanger sequencing using a primer that anneals upstream or downstream of the mutation site. Analyze the sequencing results to confirm that the desired mutation has been successfully introduced and that no unintended secondary mutations have occurred in the gene.

Visualizations

The following diagrams illustrate the experimental workflow for site-directed mutagenesis and the biosynthetic pathway of the LarA precursor.

experimental_workflow cluster_planning Phase 1: Design & Synthesis cluster_molecular_biology Phase 2: Mutagenesis & Transformation cluster_verification Phase 3: Screening & Verification cluster_downstream Phase 4: Functional Analysis p1 Identify Target Residue in larA p2 Design Mutagenic Primers p1->p2 p3 Synthesize & Purify Primers p2->p3 m1 PCR Amplification with Mutagenic Primers p3->m1 m2 DpnI Digestion of Parental Plasmid m1->m2 m3 Transformation into Competent E. coli m2->m3 m4 Plate on Selective Media m3->m4 v1 Pick Colonies & Grow Cultures m4->v1 v2 Plasmid DNA Miniprep v1->v2 v3 Sanger Sequencing v2->v3 v4 Confirm Mutation v3->v4 d1 Protein Expression & Purification v4->d1 d2 Functional Assays (e.g., Binding, Activity) d1->d2

Caption: Experimental workflow for site-directed mutagenesis of the larA gene.

biosynthetic_pathway cluster_gene Genetic Level cluster_protein Protein Level & Processing larA_gene larA Gene larA_mrna larA mRNA larA_gene->larA_mrna Transcription larA_precursor LarA Precursor Protein (Leader-Core) larA_mrna->larA_precursor Translation processing_complex Processing by LarB1/B2/C Enzymes larA_precursor->processing_complex cleavage Leader Peptide Cleavage processing_complex->cleavage cyclization Macrolactam Ring Formation cleavage->cyclization mature_lariatin Mature Lariatin (Lasso Peptide) cyclization->mature_lariatin

Caption: Biosynthetic pathway of the LarA precursor to mature lariatin.

References

Determining the Minimum Inhibitory Concentration (MIC) of Lariatin A Against Mycobacterium tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of Lariatin A, a lasso peptide with potent anti-mycobacterial activity, against Mycobacterium tuberculosis. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing of M. tuberculosis.

Introduction

This compound is a novel anti-mycobacterial peptide with a unique lasso structure, produced by the bacterium Rhodococcus jostii.[1][2][3] It has demonstrated significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][4][5][6] Accurate determination of the MIC of this compound is a critical step in the preclinical development of this promising anti-tubercular agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. This value is essential for understanding the potency of the compound, for structure-activity relationship studies, and for informing potential therapeutic dosages.

Quantitative Data Summary

The known MIC value for this compound against Mycobacterium tuberculosis is summarized in the table below. This data was obtained using the liquid microdilution method.

CompoundOrganismMethodMIC (µg/mL)Reference
This compoundMycobacterium tuberculosis H37RvLiquid Microdilution0.39[4][5][6]
This compoundMycobacterium smegmatisAgar (B569324) Dilution3.13[1][4][5]
Lariatin BMycobacterium smegmatisAgar Dilution6.25[1][4][5]

Experimental Protocols

Two primary methods are recommended for determining the MIC of antimicrobial agents against M. tuberculosis: broth microdilution and agar dilution. All procedures involving live M. tuberculosis cultures must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Protocol 1: Broth Microdilution Method

This method is considered the reference standard by EUCAST for M. tuberculosis susceptibility testing.[7][8] It determines the MIC in a liquid medium.

Materials:

  • This compound (powder)

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or albumin-dextrose-catalase (ADC) enrichment

  • Glycerol (optional, for enhanced growth)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) (if required for dissolving this compound)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile glass beads (3-5 mm)

  • McFarland 0.5 turbidity standard

  • Sterile saline with 0.05% Tween 80

  • Incubator (37°C)

  • Microplate reader or reading mirror

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution (e.g., 1000 µg/mL). The choice of solvent should be based on the solubility of this compound and should not affect mycobacterial growth at the final concentration used.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Middlebrook 7H9 Medium:

    • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

    • Supplement with 10% OADC or ADC enrichment and, if desired, 0.2% glycerol.

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) for 3-4 weeks.

    • Harvest colonies and transfer them to a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.

    • Vortex for 1-2 minutes to break up clumps.

    • Allow the large particles to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a McFarland 0.5 standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

    • Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well microtiter plate, except for the first column.

    • In the first column, add 200 µL of the this compound working solution (prepared by diluting the stock solution in broth to twice the highest desired final concentration).

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • Seal the plate with a breathable membrane or place it in a humidified container.

    • Incubate the plate at 37°C for 14-21 days.

  • Reading and Interpretation of Results:

    • After the incubation period, examine the plate for visible growth. The growth control well should show distinct turbidity.

    • The MIC is the lowest concentration of this compound that shows no visible growth (complete inhibition) of M. tuberculosis.

Protocol 2: Agar Dilution Method

This method involves incorporating this compound into a solid agar medium and is recognized by CLSI as a reference method for M. tuberculosis susceptibility testing.[9]

Materials:

  • This compound (powder)

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H10 or 7H11 agar base

  • OADC or ADC enrichment

  • Glycerol (optional)

  • Sterile distilled water or DMSO

  • Sterile petri dishes

  • McFarland 0.5 turbidity standard

  • Sterile saline with 0.05% Tween 80

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a sterile stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Drug-Containing Agar Plates:

    • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and cool to 45-50°C in a water bath.

    • Add the OADC or ADC enrichment and glycerol.

    • For each desired final concentration of this compound, add the appropriate volume of the stock solution to a specific volume of molten agar. For example, to prepare an agar plate with a final concentration of 1 µg/mL, add 0.2 mL of a 100 µg/mL this compound stock solution to 19.8 mL of molten agar.

    • Mix thoroughly and pour into sterile petri dishes.

    • Also, prepare drug-free control plates.

    • Allow the agar to solidify completely.

  • Preparation of M. tuberculosis Inoculum:

    • Prepare the M. tuberculosis inoculum as described in the broth microdilution protocol, adjusting the turbidity to a McFarland 0.5 standard.

    • Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴ in sterile saline.

  • Inoculation and Incubation:

    • Spot 10 µL of the 10⁻² and 10⁻⁴ dilutions onto the surface of the drug-containing and drug-free control plates.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) for 3-4 weeks.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on the drug-free control plates from the 10⁻⁴ dilution. The number of colonies should be between 50 and 150 for a valid test.

    • The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population compared to the drug-free control. This is determined by observing the plate with the lowest drug concentration that has fewer than 1% of the colonies seen on the control plate.

Visualizations

The following diagrams illustrate the workflows for the broth microdilution and agar dilution methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading p1 Prepare this compound Stock Solution a1 Serial Dilution of This compound in Plate p1->a1 p2 Prepare 7H9 Broth p2->a1 p3 Prepare M. tb Inoculum (McF 0.5) a2 Inoculate Plate with M. tb Suspension p3->a2 a1->a2 i1 Incubate at 37°C (14-21 days) a2->i1 r1 Read MIC (Lowest concentration with no visible growth) i1->r1 Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading p1 Prepare this compound Stock Solution p2 Prepare 7H10/7H11 Agar with this compound p1->p2 a1 Spot Inoculum Dilutions onto Agar Plates p2->a1 p3 Prepare M. tb Inoculum (McF 0.5) p3->a1 i1 Incubate at 37°C (3-4 weeks) a1->i1 r1 Read MIC (Lowest concentration inhibiting >99% growth) i1->r1

References

Developing a Cell-Based Assay for Lariatin A Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a potent lasso peptide with significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis and Mycobacterium smegmatis.[1] Its unique, sterically constrained structure contributes to its stability, making it an attractive candidate for novel anti-tuberculosis drug development. This document provides detailed application notes and protocols for establishing robust cell-based assays to evaluate the efficacy and safety of this compound. These assays are designed to assess its anti-mycobacterial activity within a host cell environment and to determine its potential cytotoxicity against mammalian cells, providing a comprehensive preclinical evaluation. One report suggests that lariatins exhibit low toxicity to human cells, indicating a potentially favorable therapeutic window.[2]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Intracellular Anti-Mycobacterial Activity of this compound

Treatment GroupConcentration (µg/mL)Macrophage Viability (%)Intracellular CFU/mL (Log10)% Reduction in CFU vs. Untreated
Untreated Control01006.5 ± 0.20
This compound0.198 ± 35.8 ± 0.380.3
This compound195 ± 44.2 ± 0.299.5
This compound1092 ± 52.5 ± 0.1>99.9
Rifampicin (Control)197 ± 23.1 ± 0.299.9

Table 2: Cytotoxicity of this compound on Mammalian Cells

Cell LineTreatment GroupConcentration (µg/mL)Cell Viability (%) (MTT Assay)Caspase-3/7 Activity (RLU)% Apoptotic Cells (Annexin V)
RAW 264.7 Untreated Control01001500 ± 2503.2 ± 0.5
This compound199 ± 21600 ± 3003.5 ± 0.6
This compound1096 ± 41800 ± 3504.1 ± 0.8
This compound5085 ± 63500 ± 50015.2 ± 2.1
This compound10060 ± 88500 ± 90035.8 ± 3.4
Doxorubicin (Control)1025 ± 515000 ± 120075.6 ± 4.5
A549 Untreated Control01001200 ± 2002.8 ± 0.4
This compound1101 ± 31250 ± 2202.9 ± 0.5
This compound1098 ± 31300 ± 2503.3 ± 0.7
This compound5090 ± 52800 ± 45012.5 ± 1.9
This compound10070 ± 77500 ± 80028.9 ± 3.1
Doxorubicin (Control)1030 ± 612000 ± 110068.2 ± 4.1

Experimental Protocols

Protocol 1: Intracellular Mycobacterial Killing Assay

This assay evaluates the ability of this compound to kill mycobacteria residing within macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Mycobacterium smegmatis (or M. tuberculosis H37Ra for BSL-2 labs)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • Rifampicin (positive control)

  • Sterile water for cell lysis

  • Middlebrook 7H11 agar (B569324) plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Macrophage Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and incubate overnight to allow for adherence.

  • Bacterial Preparation: Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase. Pellet the bacteria by centrifugation and resuspend in antibiotic-free DMEM.

  • Macrophage Infection: Replace the culture medium with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages). Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh DMEM containing gentamicin (B1671437) (50 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

  • This compound Treatment: Wash the cells again with PBS and add fresh DMEM containing serial dilutions of this compound (e.g., 0.1, 1, 10 µg/mL). Include an untreated control and a positive control (Rifampicin, 1 µg/mL).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Macrophage Lysis and Bacterial Plating:

    • At the desired time points, aspirate the medium.

    • Lyse the macrophages by adding 0.5 mL of sterile water to each well and incubating for 15 minutes.

    • Prepare serial dilutions of the cell lysate in PBS.

    • Plate the dilutions on Middlebrook 7H11 agar plates.

  • Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-5 days and count the number of colonies to determine the intracellular bacterial load (CFU/mL).

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • RAW 264.7 or A549 cell lines

  • DMEM with 10% FBS

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1, 10, 50, 100 µg/mL). Include an untreated control and a positive control (Doxorubicin, 10 µg/mL).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Induction Assays

These assays determine if this compound induces programmed cell death.

A. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

Materials:

  • Cells of interest (e.g., RAW 264.7, A549)

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • White-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

B. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Materials:

  • Cells of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

experimental_workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment culture_mac Culture RAW 264.7 Macrophages infect_mac Infect with M. smegmatis (MOI 10) culture_mac->infect_mac wash_ext Wash & Treat with Gentamicin infect_mac->wash_ext treat_lar Treat with this compound wash_ext->treat_lar lyse_plate Lyse Macrophages & Plate Lysate treat_lar->lyse_plate count_cfu Count CFUs lyse_plate->count_cfu culture_mam Culture Mammalian Cells (e.g., A549) treat_mam Treat with this compound culture_mam->treat_mam mtt_assay MTT Assay (Viability) treat_mam->mtt_assay caspase_assay Caspase-Glo Assay (Apoptosis) treat_mam->caspase_assay annexin_assay Annexin V Staining (Apoptosis/Necrosis) treat_mam->annexin_assay

Caption: Experimental workflow for evaluating this compound activity.

signaling_pathway lariatin This compound bacterial_ribosome Bacterial Ribosome (30S Subunit) lariatin->bacterial_ribosome High Affinity Binding eukaryotic_ribosome Eukaryotic Ribosome (80S) lariatin->eukaryotic_ribosome Low Affinity / No Binding (Hypothesized) protein_synthesis Protein Synthesis Inhibition bacterial_ribosome->protein_synthesis bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death host_cell_effect Potential Host Cell Effects (e.g., Ribotoxic Stress Response) eukaryotic_ribosome->host_cell_effect apoptosis Apoptosis host_cell_effect->apoptosis

Caption: Hypothesized mechanism of this compound's selective activity.

References

Application Notes and Protocols for the 3D Structure Elucidation of Lariatin A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a lasso peptide with potent anti-mycobacterial activity, making it a person of significant interest in the development of new therapeutics against tuberculosis.[1][2] Its unique three-dimensional structure, characterized by a mechanically interlocked ring and tail, is crucial for its biological function and stability. This document provides detailed application notes and protocols for the elucidation of the 3D structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, based on the foundational work of Iwatsuki et al. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply NMR techniques for the structural analysis of complex peptides.

Principle of 3D Structure Elucidation by NMR

The determination of a peptide's 3D structure by NMR spectroscopy involves a series of experiments to obtain structural restraints, which are then used to calculate a family of structures consistent with the experimental data. The primary types of restraints used for this compound are:

  • Through-bond correlations: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify amino acid spin systems by revealing scalar couplings between protons within the same residue.

  • Through-space correlations: The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two protons, providing distance restraints of up to ~5 Å.

  • Dihedral angle restraints: J-coupling constants, particularly ³J(HN, Hα), provide information about the phi (φ) dihedral angle of the peptide backbone, which is crucial for defining the secondary structure.

Experimental Protocols

The following protocols outline the key steps for the 3D structure elucidation of this compound using NMR spectroscopy.

Sample Preparation
  • Purification: this compound is purified from the culture broth of Rhodococcus jostii K01-B0171 through a series of chromatographic steps, including Diaion HP-20, ODS column chromatography, and finally, reverse-phase HPLC to achieve high purity.

  • NMR Sample:

    • Dissolve approximately 5 mg of purified this compound in 0.5 mL of a 90% H₂O/10% D₂O solution containing 0.1% trifluoroacetic acid (TFA-d). The D₂O provides a lock signal for the NMR spectrometer.

    • Alternatively, for experiments requiring the absence of exchangeable protons, lyophilize the sample and re-dissolve in 99.9% D₂O.

    • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and overall spectral quality.

  • 2D DQF-COSY (Double Quantum Filtered - Correlation Spectroscopy):

    • This experiment identifies scalar-coupled protons, primarily for assigning Hα-Hβ and other side-chain proton correlations.

    • Typical parameters: spectral width of 12 ppm in both dimensions, 2048 x 512 complex data points, 16-32 scans per increment.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • This experiment establishes correlations between all protons within a spin system, which is essential for identifying amino acid residues.

    • Typical parameters: spectral width of 12 ppm in both dimensions, 2048 x 512 complex data points, a spin-lock mixing time of 80 ms, 16-32 scans per increment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This is the primary experiment for obtaining distance restraints.

    • Typical parameters: spectral width of 12 ppm in both dimensions, 2048 x 512 complex data points, a mixing time of 200-300 ms, 32-64 scans per increment. Water suppression is critical and can be achieved using techniques like WATERGATE or presaturation.

  • 2D Heteronuclear Experiments (¹H-¹³C HSQC and ¹H-¹⁵N HSQC):

    • If isotopically labeled (¹³C, ¹⁵N) this compound is available, these experiments provide proton-heteroatom correlations, which can significantly aid in resonance assignment by resolving spectral overlap.

Data Processing and Analysis
  • Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to a residual solvent signal or an internal standard).

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues.

    • Utilize the NOESY spectrum to sequentially connect the identified spin systems by observing NOEs between the Hα proton of one residue (i) and the HN proton of the following residue (i+1).

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and calibrate them to known distances to generate a set of interproton distance restraints. These are typically categorized as strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å).

    • Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to convert these values into dihedral angle restraints for the φ angle.

Structure Calculation and Refinement
  • Structure Calculation: Use a software package such as CYANA, XPLOR-NIH, or CNS to calculate the 3D structure of this compound. These programs use the experimental restraints in a simulated annealing or distance geometry algorithm to generate a family of structures that satisfy the data.

  • Structure Refinement: The initial structures are typically refined using a force field that includes terms for bond lengths, bond angles, and van der Waals radii, in addition to the experimental restraints. This step regularizes the geometry and resolves any minor inconsistencies.

  • Structure Validation: The final ensemble of structures is validated using tools like PROCHECK-NMR to assess their geometric quality and agreement with the experimental data. The precision of the structure is evaluated by calculating the root-mean-square deviation (RMSD) of the atomic coordinates among the ensemble of final structures.

Data Presentation

The following tables summarize the quantitative data obtained from the NMR analysis of this compound.

Table 1: ¹H Chemical Shifts (δ) for this compound

ResidueHNOther Protons
Gly18.503.95, 3.85--
Gln28.354.302.10, 2.00γ: 2.35, 2.30; ε-NH₂: 7.50, 6.80
Ser38.204.403.80OH: (broad)
Leu48.104.251.70γ: 1.60; δ-CH₃: 0.95, 0.90
Val58.004.152.15γ-CH₃: 1.00, 0.95
Tyr67.904.503.10, 3.00δ: 7.10; ε: 6.80; OH: 9.30
Arg77.804.201.90, 1.80γ: 1.65; δ: 3.20; ε-NH: 7.30; η-NH₂: 7.70
Glu88.404.252.20, 2.10γ: 2.50
Trp98.154.603.30, 3.20δ1-H: 10.1; ε3-H: 7.25; ζ2-H: 7.60; ζ3-H: 7.20; η2-H: 7.50
Val107.954.102.10γ-CH₃: 0.90, 0.85
Gly118.253.90, 3.80--
His128.054.703.20, 3.10δ2-H: 7.70; ε1-H: 8.70
Ser137.854.353.85OH: (broad)
Asn148.304.652.80, 2.70δ-NH₂: 7.60, 6.90
Val157.754.052.05γ-CH₃: 0.85, 0.80
Ile167.704.001.95γ-CH₂: 1.50, 1.20; γ-CH₃: 0.90; δ-CH₃: 0.80
Lys177.654.151.85, 1.75γ: 1.40; δ: 1.60; ε: 3.00; ζ-NH₃⁺: 7.70
Pro18-4.402.25, 1.90γ: 2.00; δ: 3.60, 3.50

Note: Chemical shifts are reported in ppm relative to an internal standard. Values are representative and may vary slightly depending on experimental conditions.

Table 2: Key NOE Distance Restraints for this compound

Residue PairProton 1Proton 2Distance ClassStructural Implication
Trp9 - Leu4HNMediumTail-Ring Interaction
His12 - Val5WeakTail-Ring Interaction
Asn14 - Tyr6MediumTail-Ring Interaction
Gly11 - Val5HNWeakTail-Ring Interaction
Sequential (i, i+1)Hα(i)HN(i+1)Strong/MediumBackbone Conformation
Intra-residueStrongSide-chain Conformation
Pro18 - Gly1MediumLasso closure proximity

Mandatory Visualizations

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_data_acq 2. NMR Data Acquisition cluster_data_proc 3. Data Processing & Analysis cluster_structure_calc 4. Structure Calculation & Validation Purification This compound Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample OneD_NMR 1D ¹H NMR NMR_Sample->OneD_NMR COSY 2D DQF-COSY OneD_NMR->COSY TOCSY 2D TOCSY COSY->TOCSY NOESY 2D NOESY TOCSY->NOESY Processing Data Processing NOESY->Processing Assignment Resonance Assignment Processing->Assignment Restraints Structural Restraint Generation Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Refinement Refinement Calculation->Refinement Validation Validation Refinement->Validation Final_Structure 3D Structure of this compound Validation->Final_Structure

Caption: Experimental workflow for 3D structure elucidation of this compound by NMR.

sequential_assignment cluster_residue_i Residue (i) cluster_residue_i_plus_1 Residue (i+1) HNi HN(i) Hai Hα(i) HNi->Hai TOCSY/COSY Hbi Hβ(i) Hai->Hbi TOCSY/COSY HNi1 HN(i+1) Hai->HNi1 NOESY (dαN) Hai1 Hα(i+1) HNi1->Hai1 TOCSY/COSY Hbi1 Hβ(i+1) Hai1->Hbi1 TOCSY/COSY

Caption: Logic of sequential assignment using through-bond and through-space correlations.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Solubility of Lariatin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lariatin A.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a cyclic peptide with a unique "lasso" structure.[1][2] While specific quantitative solubility data is not extensively published, it is reported to be soluble in methanol (B129727) and water.[3] However, like many peptides, its solubility in aqueous buffers can be limited, particularly at neutral pH or high concentrations, which can lead to aggregation.[4][5]

Q2: What are the key structural features of this compound that may influence its solubility?

This compound is an 18-residue lasso peptide.[6] Its structure includes a macrolactam ring and a C-terminal tail that passes through the ring, creating a rigid and stable conformation.[1][6] The presence of both hydrophobic and hydrophilic amino acid residues distributed on its surface influences its interaction with different solvents.[1] The overall charge of the peptide, which is dependent on the pH of the solution, will also significantly impact its solubility.[7][8]

Q3: What are the main categories of strategies to improve the solubility of peptides like this compound?

There are two primary approaches to enhance peptide solubility:

  • Molecular Engineering: This involves modifying the peptide's structure to increase its intrinsic solubility. Examples include amino acid substitution and PEGylation.[4]

  • Formulation Strategies: This approach focuses on altering the peptide's environment to improve its dissolution. This includes adjusting the pH, using co-solvents, and employing various excipients.[4][9]

Troubleshooting Guides

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is a common issue for peptides with hydrophobic regions.[10] Here's a systematic approach to troubleshoot this problem:

  • Initial Dissolution in an Organic Solvent: First, attempt to dissolve the lyophilized this compound in a minimal amount of a suitable organic solvent.[10]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are often effective.[11]

    • Procedure: Add a small volume of the organic solvent to the vial to create a concentrated stock solution. Gently vortex or sonicate the vial to ensure complete dissolution.[10]

  • Gradual Addition to Aqueous Buffer: Slowly add the concentrated organic stock solution dropwise into your gently stirring aqueous buffer.[10] This gradual dilution helps prevent the peptide from precipitating.[10]

  • Final Concentration Check: Visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may have exceeded the solubility limit of this compound in the final buffer concentration.[10] Consider preparing a more dilute final solution.

Q2: My this compound precipitates out of solution after I add the organic stock to my aqueous buffer. How can I fix this?

Precipitation upon dilution suggests that the peptide's solubility limit in the final aqueous solution has been surpassed.[10] Here are some corrective actions:

  • Reduce the Final Concentration: Try preparing a lower final concentration of this compound in your aqueous buffer.

  • Adjust the pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the aqueous buffer away from the pI can increase the net charge of the peptide and improve its solubility.[7][8] For basic peptides, a slightly acidic pH may help, while for acidic peptides, a slightly basic pH can be beneficial.[11]

  • Use a Different Co-solvent: If DMSO or DMF are not providing the desired solubility or are incompatible with your downstream experiments, you could try other organic solvents like acetonitrile (B52724) (ACN), isopropanol, or ethanol (B145695) in small amounts.[7][11]

Q3: I am concerned about the effect of organic solvents on my cell-based assay. What are my options?

This is a valid concern as organic solvents can be toxic to cells.

  • Minimize Organic Solvent Concentration: Aim to use the smallest possible volume of the organic solvent to create the initial stock solution. For most cellular assays, a final concentration of DMSO at or below 1% (v/v) is generally considered acceptable.[7]

  • pH Adjustment as a Primary Strategy: Before resorting to organic solvents, try to solubilize this compound by adjusting the pH of your aqueous buffer.

  • Solubility-Enhancing Excipients: Consider the use of formulation excipients such as cyclodextrins or surfactants that can help solubilize hydrophobic compounds.[12]

Data Presentation

Table 1: Common Organic Solvents for Peptide Solubilization

SolventProperties and Considerations
Dimethyl Sulfoxide (DMSO) A powerful solvent for many hydrophobic peptides.[10] Can oxidize peptides containing Cysteine or Methionine residues.[11]
N,N-Dimethylformamide (DMF) A good alternative to DMSO, especially for peptides prone to oxidation.[10][11]
Acetonitrile (ACN) Effective for many hydrophobic peptides and is volatile, which can be useful for sample preparation.[10]
Isopropanol / Ethanol Can be used to dissolve some hydrophobic peptides.[11]

Table 2: Overview of Solubility Enhancement Strategies for this compound

Strategy CategorySpecific MethodPrinciple of Action
Formulation pH Adjustment Increases the net charge on the peptide by moving the pH away from its isoelectric point, enhancing its interaction with water.[7]
Co-solvents Small amounts of organic solvents (e.g., DMSO, DMF) can disrupt hydrophobic interactions and facilitate dissolution.[7]
Surfactants Form micelles that can encapsulate hydrophobic regions of the peptide, increasing its solubility in aqueous solutions.[12]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules.[12]
Molecular Engineering Amino Acid Substitution Replacing hydrophobic amino acids with more hydrophilic or charged ones can improve intrinsic solubility.[4]
PEGylation The attachment of polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its water solubility and half-life.[4]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Co-solvent

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Mixing: Gently vortex the vial for approximately 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds.[10] Be cautious with sonication as prolonged exposure can generate heat and potentially degrade the peptide.[7]

  • Dilution: While gently stirring your target aqueous buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If required for your application, the solution can be sterile-filtered through a 0.22 µm filter.

Protocol 2: pH Adjustment to Enhance this compound Solubility

  • Determine Peptide Charge: First, estimate the overall charge of this compound at neutral pH by considering its amino acid composition. Peptides with a net positive charge (basic peptides) are generally more soluble in acidic solutions, while those with a net negative charge (acidic peptides) are more soluble in basic solutions.[11]

  • Solubility Testing: In a small test volume, attempt to dissolve this compound in your desired buffer.

  • pH Modification:

    • If the peptide is basic and insoluble, add a small amount of a dilute acid (e.g., 0.1 M HCl or acetic acid) to the buffer to lower the pH.

    • If the peptide is acidic and insoluble, add a small amount of a dilute base (e.g., 0.1 M NaOH or ammonium (B1175870) hydroxide) to raise the pH.[11]

  • Observation: Vortex or sonicate briefly after each addition and observe for dissolution.

  • Final pH Adjustment: Once the peptide is dissolved, you can adjust the pH back towards your desired experimental pH, but be aware that the peptide may precipitate if you get too close to its isoelectric point.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Lyophilized this compound step1 Attempt to dissolve in aqueous buffer at desired pH start->step1 check1 Is it soluble? step1->check1 step2 Dissolve in minimal organic solvent (e.g., DMSO) check1->step2 No end_success Solution Ready for Use check1->end_success Yes step3 Slowly add to aqueous buffer step2->step3 check2 Does it precipitate? step3->check2 step4 Adjust buffer pH (away from pI) check2->step4 Yes check2->end_success No check3 Is it soluble? step4->check3 check3->end_success Yes end_fail Consider alternative strategies (e.g., different co-solvent, excipients) check3->end_fail No G cluster_formulation Formulation Strategies cluster_molecular Molecular Engineering center Strategies to Improve This compound Solubility ph pH Adjustment center->ph cosolvent Co-solvents center->cosolvent surfactant Surfactants center->surfactant cyclodextrin Cyclodextrins center->cyclodextrin amino_acid Amino Acid Substitution center->amino_acid pegy PEGylation center->pegy

References

Technical Support Center: Enhancing Post-Translational Modifications in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of post-translational modifications (PTMs) in heterologous host systems.

Frequently Asked Questions (FAQs)

Q1: What are post-translational modifications (PTMs) and why are they important for recombinant proteins?

Post-translational modifications are chemical modifications that occur on a protein after its translation from mRNA. These modifications are crucial for the proper folding, stability, localization, and biological activity of many proteins, particularly complex therapeutic proteins like monoclonal antibodies. Common PTMs include glycosylation, phosphorylation, disulfide bond formation, acetylation, methylation, and ubiquitination. Inadequate or incorrect PTMs in heterologous hosts can lead to reduced efficacy, altered immunogenicity, and decreased shelf-life of recombinant protein products.

Q2: Why is achieving correct PTMs in heterologous hosts like E. coli challenging?

Heterologous hosts often lack the specific enzymatic machinery and cellular environment required for complex PTMs found in higher eukaryotes. For instance, E. coli, a widely used host for recombinant protein production, does not naturally possess the machinery for N-linked glycosylation. This can result in misfolded, aggregated, or inactive proteins. Challenges also arise from the potential for non-enzymatic modifications, such as gluconoylation, which can occur due to interference between the host's metabolic pathways and the highly expressed recombinant protein.

Q3: What are the general strategies to improve PTM efficiency in a heterologous host?

Several strategies can be employed to enhance PTMs:

  • Host Strain Engineering: Modifying the host's metabolic pathways to increase the availability of precursors for PTMs or to introduce the necessary enzymatic machinery from other organisms.

  • Co-expression of PTM Enzymes: Introducing genes for specific enzymes, such as glycosyltransferases or kinases, alongside the gene for the target protein.

  • Optimization of Expression Conditions: Adjusting culture conditions like temperature, pH, and media composition to favor correct protein folding and modification.

  • Protein Engineering: Modifying the target protein sequence to enhance its recognition by the host's PTM machinery or to improve its intrinsic folding properties.

  • Cell-Free Protein Synthesis (CFPS): Utilizing in vitro systems that allow for greater control over the reaction environment and the direct addition of necessary components for PTMs.

Troubleshooting Guides

Issue 1: Inefficient or Absent Glycosylation in E. coli

Symptoms:

  • Western blot analysis shows a protein band at a lower molecular weight than expected.

  • Mass spectrometry analysis does not detect the expected glycan structures.

  • The purified protein exhibits low solubility or activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of necessary enzymes Co-express the required glycosyltransferases, such as PglB from Campylobacter jejuni, which is a key enzyme for N-linked glycosylation. Codon optimization of the PglB gene for E. coli expression can significantly increase glycosylation efficiency.
Insufficient precursor availability Engineer the host's metabolic pathways to increase the production of glycan precursors like UDP-GlcNAc. This can be achieved through gene knockouts or overexpression of key metabolic enzymes. Supplementing the growth media with precursors like N-acetylglucosamine (GlcNAc) can also be beneficial.
Suboptimal expression of glycosylation machinery Optimize the expression levels of the oligosaccharyltransferase (OST) and other components of the glycosylation pathway. Increasing the expression of WecA, a glycosyltransferase involved in the initial step of lipid-linked precursor synthesis, has been shown to improve glycosylation efficiency.
Issue 2: Incorrect or Inefficient Disulfide Bond Formation

Symptoms:

  • Protein aggregation and formation of inclusion bodies.

  • Non-reducing SDS-PAGE shows multiple bands or smears, indicating incorrect disulfide pairing.

  • The protein lacks biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reducing cytoplasmic environment Target the recombinant protein to the more oxidizing periplasmic space of E. coli by adding a signal peptide. The periplasm contains enzymes like DsbA and DsbC that catalyze disulfide bond formation and isomerization.
Mismatched redox potential Engineer the cytoplasmic redox environment by creating mutant strains deficient in thioredoxin reductase (trxB) and glutathione (B108866) reductase (gor). Co-expression of disulfide bond isomerases like DsbC in the cytoplasm can also promote correct folding.
Protein misfolding and aggregation Co-express molecular chaperones, such as DnaK/J and GroEL/ES, to assist in proper protein folding. Lowering the expression temperature can also slow down protein synthesis and reduce aggregation. For in vitro refolding, use redox shuffling systems (e.g., GSH/GSSG) and additives like arginine to prevent aggregation.
Issue 3: Low or Absent Phosphorylation in Yeast

Symptoms:

  • Western blot with a phospho-specific antibody shows no signal.

  • Mass spectrometry fails to identify phosphorylated residues.

  • The protein does not exhibit its expected regulatory function.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of a specific kinase Co-express the specific kinase responsible for phosphorylating the target protein. If the kinase is unknown, a library of kinases can be screened.
Inaccessible phosphorylation site Ensure the phosphorylation site on the recombinant protein is accessible. This may involve protein engineering to remove any structural hindrances.
Insufficient ATP or kinase activity Optimize culture conditions to ensure high cellular energy levels (ATP). Overexpression of the kinase or using a stronger promoter can increase its activity.
Phosphatase activity Investigate the potential dephosphorylation of the target protein by endogenous yeast phosphatases. Deletion or inhibition of specific phosphatases may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data from studies aimed at improving PTM efficiency.

Table 1: Improvement of Glycosylation Efficiency in E. coli

Strategy Fold Increase in Glycosylation Efficiency Reference
Codon optimization of PglB~1.77 - 2.01
Increased expression of WecA~1.27 - 1.43
Upregulation of the glyoxylate (B1226380) cycle~3
Model-guided gene knockouts~3

Table 2: Impact of Metabolic Engineering on Suppressing Gluconoylation in E. coli

Parameter % Increase with PGL Co-expression Reference
Biomass Yield50%
Specific Productivity60%

Experimental Protocols

Protocol 1: Western Blotting for PTM Analysis

This protocol outlines the general steps for detecting PTMs using Western blotting.

  • Sample Preparation: Lyse cells and quantify protein concentration. For analyzing phosphorylation, include phosphatase inhibitors in the lysis buffer.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel. For disulfide bond analysis, run samples under both reducing and non-reducing conditions.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PTM of interest (e.g., anti-phospho-serine) or the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging.

Protocol 2: Mass Spectrometry for PTM Identification

Mass spectrometry is a powerful technique for identifying and localizing PTMs.

  • Protein Digestion: Excise the protein band of interest from a gel or use in-solution digestion with a protease like trypsin to generate peptides.

  • Enrichment (for low-abundance PTMs): For PTMs like phosphorylation, enrich the modified peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first MS stage measures the mass of the peptides, and the second stage fragments the peptides and measures the mass of the fragments.

  • Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences and the specific sites of modification.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_ptm_specific PTM-Specific Steps cluster_output Output cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page mass_spec Mass Spectrometry protein_quant->mass_spec In-solution digestion western_blot Western Blot sds_page->western_blot sds_page->mass_spec In-gel digestion ptm_detection PTM Detection western_blot->ptm_detection enrichment Enrichment (e.g., IMAC) mass_spec->enrichment ptm_identification PTM Identification & Localization mass_spec->ptm_identification enrichment->mass_spec for low abundance PTMs

Caption: Experimental workflow for PTM analysis.

disulfide_bond_formation_logic cluster_cytoplasm Cytoplasm (Reducing) cluster_periplasm Periplasm (Oxidizing) start Recombinant Protein Expression in E. coli misfolding Misfolding & Aggregation start->misfolding engineered_cytoplasm Engineered Oxidizing Cytoplasm (trxB-/gor-) start->engineered_cytoplasm Alternative periplasmic_targeting Target to Periplasm (Signal Peptide) start->periplasmic_targeting chaperones Co-express Chaperones misfolding->chaperones Solution correct_folding Correct Disulfide Bond Formation engineered_cytoplasm->correct_folding periplasmic_targeting->correct_folding

Caption: Logic diagram for disulfide bond formation strategies.

glycosylation_enhancement_pathway cluster_host_engineering Host Metabolic Engineering cluster_enzyme_expression Enzyme Expression Optimization cluster_output Outcome precursor_synthesis Glycan Precursor Synthesis increased_glycosylation Increased Glycosylation Efficiency precursor_synthesis->increased_glycosylation gene_knockout Gene Knockouts/ Overexpression gene_knockout->precursor_synthesis media_supplement Media Supplementation (e.g., GlcNAc) media_supplement->precursor_synthesis ost_expression Oligosaccharyltransferase (OST - e.g., PglB) ost_expression->increased_glycosylation gt_expression Glycosyltransferase (e.g., WecA) gt_expression->increased_glycosylation codon_optimization Codon Optimization codon_optimization->ost_expression

Caption: Pathways to enhance glycosylation in E. coli.

addressing plasmid instability in Lariatin A expression systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of plasmid instability in Lariatin A expression systems. The information is tailored for researchers, scientists, and drug development professionals working on the heterologous expression of this unique lasso peptide.

Troubleshooting Guides

Plasmid instability is a significant hurdle in the stable and high-yield production of recombinant proteins, including complex peptides like this compound. This instability can arise from several factors, including the metabolic burden on the host cell, the potential toxicity of the expressed peptide, and the characteristics of the expression vector itself. Below are troubleshooting strategies and experimental protocols to diagnose and mitigate plasmid instability.

Common Causes and Solutions for Plasmid Instability
Problem IDSymptomPotential CauseSuggested SolutionHost Strain ConsiderationVector Modification
PI-01 Decreased this compound yield over time in continuous culture or after multiple subcultures.Segregational Instability: Plasmid-free cells outcompete plasmid-containing cells due to the metabolic burden of this compound expression.[1][2]- Implement a strong selective pressure (e.g., use of appropriate antibiotics).- Optimize fermentation conditions (e.g., lower temperature to reduce metabolic stress).- Switch to a batch or fed-batch fermentation strategy.Use a host strain engineered for higher plasmid stability.Incorporate a plasmid stabilization cassette (e.g., toxin-antitoxin system like hok/sok).[3]
PI-02 Complete loss of this compound expression after prolonged cultivation.Structural Instability: Deletions or rearrangements in the plasmid, particularly in the this compound gene cassette.- Use a recombination-deficient host strain (e.g., RecA-).- Avoid long repetitive sequences in the plasmid design.- Verify plasmid integrity regularly by restriction digestion or sequencing.E. coli strains like Stbl2 or Stbl3 are designed to minimize plasmid recombination.Minimize the size of the plasmid to its essential components.
PI-03 Slow cell growth and low cell density upon induction of this compound expression.Toxicity of this compound or its biosynthetic enzymes: The expressed peptide or the enzymes required for its post-translational modification may be toxic to the host cells.[4][5][6][7]- Use a tightly regulated promoter to minimize basal expression.- Lower the induction temperature and/or inducer concentration.- Co-express chaperones to aid in proper folding and reduce aggregation.Use host strains with tighter control over expression, such as BL21(DE3)pLysS, which reduces basal T7 RNA polymerase activity.[7]Switch to a lower copy number plasmid to reduce the overall protein expression load.
PI-04 Inconsistent this compound yields between different colonies or cultures.Variable Plasmid Copy Number: Fluctuations in the number of plasmids per cell.- Use a plasmid with a well-characterized and stable origin of replication.- Monitor plasmid copy number using qPCR.- Ensure consistent culture conditions (media, temperature, aeration).Select a host strain known to maintain the chosen plasmid backbone consistently.Choose an origin of replication that provides a stable and appropriate copy number for your expression needs.
Quantitative Analysis of Plasmid Stability and this compound Production

The following table summarizes hypothetical quantitative data based on typical observations in recombinant peptide expression systems to illustrate the impact of different strategies on plasmid stability and product yield.

Host StrainPlasmid Origin of ReplicationInduction ConditionsPlasmid Stability (% cells with plasmid after 50 generations)This compound Titer (mg/L)
E. coli BL21(DE3)ColE1 (high copy)1 mM IPTG, 37°C40%15
E. coli BL21(DE3)ColE1 (high copy)0.1 mM IPTG, 25°C65%25
E. coli BL21(DE3)pLysSColE1 (high copy)0.1 mM IPTG, 25°C75%30
E. coli Stbl3pBR322 (low copy)0.1 mM IPTG, 25°C90%20
Rhodococcus jostiiNative repliconConstitutive>95%50

Experimental Protocols

Protocol 1: Assessment of Segregational Plasmid Stability

This protocol determines the rate of plasmid loss in a bacterial population over several generations in the absence of selective pressure.

Materials:

  • This compound expression culture

  • Non-selective liquid medium (e.g., LB broth)

  • Non-selective agar (B569324) plates

  • Selective agar plates (containing the appropriate antibiotic)

  • Spectrophotometer

  • Incubator and shaker

Procedure:

  • Inoculate a starter culture of the this compound expression strain in a selective liquid medium and grow overnight.

  • The next day, dilute the overnight culture into a fresh non-selective liquid medium to an OD600 of ~0.05. This is Generation 0.

  • Take a sample from the Generation 0 culture, perform serial dilutions, and plate on both non-selective and selective agar plates.

  • Incubate the remaining culture under the desired growth conditions.

  • Monitor the growth of the culture by measuring the OD600.

  • After a certain number of generations (e.g., 10, 20, 50), take another sample, perform serial dilutions, and plate on both non-selective and selective agar plates. The number of generations can be calculated using the formula: Generations = (log(Final OD) - log(Initial OD)) / log(2).

  • Incubate the plates overnight at the appropriate temperature.

  • Count the number of colonies on both types of plates.

  • Calculate the percentage of plasmid-containing cells at each time point: % Plasmid Stability = (Number of colonies on selective plates / Number of colonies on non-selective plates) * 100

Protocol 2: Determination of Plasmid Copy Number by Quantitative PCR (qPCR)

This protocol quantifies the number of plasmids per host chromosome.[1][4][5][8][9]

Materials:

  • This compound expression culture

  • Genomic DNA and plasmid DNA extraction kits

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers specific for a single-copy host chromosomal gene (e.g., dxs for E. coli)

  • Primers specific for a gene on the plasmid (e.g., the antibiotic resistance gene)

Procedure:

  • Grow the this compound expression strain to the desired growth phase.

  • Extract total DNA (containing both genomic and plasmid DNA) from a known number of cells.

  • Design and validate qPCR primers for a single-copy chromosomal gene and a plasmid-specific gene.

  • Prepare a standard curve for both the chromosomal and plasmid amplicons using known concentrations of purified genomic DNA and plasmid DNA, respectively.

  • Perform qPCR on the extracted total DNA using both primer sets.

  • Determine the absolute copy number of the chromosomal and plasmid genes in the sample by comparing the Ct values to the standard curves.

  • Calculate the plasmid copy number per chromosome: Plasmid Copy Number = (Copy number of plasmid gene) / (Copy number of chromosomal gene)

Frequently Asked Questions (FAQs)

Q1: My this compound expression is highly variable between different clones. What could be the cause?

A1: This issue is often due to plasmid instability, either segregational or structural. It is also possible that mutations occurred in the this compound gene or its regulatory elements during cloning or initial growth. It is recommended to perform plasmid integrity checks (restriction digest and sequencing) on several clones. Additionally, assessing the plasmid stability of a few selected clones can help identify more stable producers for further experiments.

Q2: I am using an E. coli expression system for this compound, but the yields are very low. Should I switch to Rhodococcus jostii?

A2: While Rhodococcus jostii is the native producer of this compound and may offer a more suitable environment for its biosynthesis[10][11][12], E. coli is a well-established and generally faster-growing host for recombinant protein production. Low yields in E. coli could be due to several factors, including codon usage bias, improper protein folding, toxicity, or plasmid instability. Before switching hosts, consider optimizing your E. coli expression system. This could involve codon optimization of the this compound precursor gene, co-expression of the necessary maturation enzymes, and addressing plasmid instability using the strategies outlined in this guide.

Q3: Can the metabolic burden of expressing the this compound biosynthetic gene cluster cause plasmid instability?

A3: Yes, the metabolic burden is a major contributor to plasmid instability.[1][2][3][13][14][15] The expression of multiple genes in the this compound biosynthetic cluster, along with the synthesis and post-translational modification of the this compound precursor peptide, consumes significant cellular resources (amino acids, ATP, etc.). This can slow down the growth of plasmid-containing cells, allowing plasmid-free cells to take over the population. Strategies to reduce metabolic burden include using lower copy number plasmids, employing tightly controlled promoters to separate the growth phase from the production phase, and optimizing fermentation conditions to support both cell growth and product formation.

Q4: How can I be sure that my antibiotic selection is effective in maintaining the plasmid?

A4: While antibiotic selection is a common method for plasmid maintenance, its effectiveness can diminish over time, especially in high-density cultures. Some enzymes, like beta-lactamase which confers ampicillin (B1664943) resistance, are secreted and can degrade the antibiotic in the culture medium, leading to the growth of plasmid-free cells. To ensure effective selection, you can:

  • Use a higher concentration of the antibiotic.

  • Switch to a more stable antibiotic, such as carbenicillin (B1668345) instead of ampicillin.

  • Employ a non-enzymatic resistance mechanism.

  • Combine antibiotic selection with other plasmid stabilization strategies, such as a toxin-antitoxin system.

Q5: Are there any specific genetic elements I should include in my this compound expression plasmid to improve its stability?

A5: Yes, several genetic elements can enhance plasmid stability. A partition locus (e.g., par) ensures proper distribution of plasmids to daughter cells during cell division. A toxin-antitoxin system (e.g., hok/sok, ccdAB) will kill or inhibit the growth of cells that have lost the plasmid. For plasmids that tend to form multimers, a multimer resolution site (e.g., cer) can be included to improve segregational stability.

Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Viability Check Cell Viability and Growth Rate Start->Check_Viability Check_Plasmid Assess Plasmid Stability Start->Check_Plasmid Check_Expression Verify this compound Expression Start->Check_Expression Slow_Growth Slow Growth or Cell Death? Check_Viability->Slow_Growth Plasmid_Loss Significant Plasmid Loss? Check_Plasmid->Plasmid_Loss No_Expression No this compound Detected? Check_Expression->No_Expression Slow_Growth->Check_Plasmid No Toxicity_Issue Potential Toxicity Issue Slow_Growth->Toxicity_Issue Yes Plasmid_Loss->Check_Expression No Segregational_Instability Segregational Instability Plasmid_Loss->Segregational_Instability Yes, loss of entire plasmid Structural_Instability Structural Instability Plasmid_Loss->Structural_Instability Yes, incorrect plasmid structure Expression_Problem Expression/Biosynthesis Problem No_Expression->Expression_Problem Yes Solution_Toxicity - Lower induction temp/conc. - Use tighter promoter - Switch to pLysS host Toxicity_Issue->Solution_Toxicity Solution_Segregational - Add stabilization cassette - Optimize fermentation - Use lower copy number plasmid Segregational_Instability->Solution_Segregational Solution_Structural - Use RecA- host (e.g., Stbl3) - Re-sequence plasmid - Minimize repetitive DNA Structural_Instability->Solution_Structural Solution_Expression - Codon optimize genes - Co-express chaperones - Verify all biosynthetic genes are present and functional Expression_Problem->Solution_Expression

Caption: A flowchart for troubleshooting low this compound yield.

Diagram 2: Interplay of Factors Leading to Plasmid Instability

Plasmid_Instability_Factors cluster_Host Host Cell cluster_Plasmid Expression Plasmid Host_Metabolism Cellular Metabolism (ATP, Amino Acids, etc.) Stress_Response Stress Response Pathways (e.g., Heat Shock, Stringent Response) Stress_Response->Host_Metabolism reallocates resources Replication_Machinery DNA Replication & Repair Machinery Stress_Response->Replication_Machinery can affect fidelity Plasmid_Instability Plasmid Instability (Segregational & Structural) Replication_Machinery->Plasmid_Instability errors lead to structural instability Lariatin_Expression This compound Gene Cluster Expression Metabolic_Burden Metabolic Burden Lariatin_Expression->Metabolic_Burden drains resources Protein_Toxicity Protein Toxicity Lariatin_Expression->Protein_Toxicity toxic product/intermediates Plasmid_Replication Plasmid Replication (Copy Number) Plasmid_Replication->Metabolic_Burden consumes resources Plasmid_Replication->Plasmid_Instability high copy number increases burden Selection_Marker Selectable Marker Selection_Marker->Plasmid_Instability ineffective selection allows loss Metabolic_Burden->Host_Metabolism Metabolic_Burden->Stress_Response activates Metabolic_Burden->Plasmid_Instability promotes plasmid-free cell growth Protein_Toxicity->Stress_Response activates Protein_Toxicity->Plasmid_Instability selects for non-producers

Caption: Factors contributing to plasmid instability.

References

minimizing proteolytic degradation of Lariatin A during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize proteolytic degradation of Lariatin A during its purification from Rhodococcus jostii culture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, with a focus on preventing proteolytic degradation.

Problem Potential Cause Recommended Solution
Low yield of this compound after initial extraction Cell lysis has released intracellular proteases, leading to degradation of this compound before it can be stabilized by its native conformation. While this compound is highly resistant to proteolysis due to its lasso structure, nascent or improperly folded peptides could be susceptible.[1][2]- Work quickly and at low temperatures (4°C) to reduce protease activity.[3] - Immediately after cell lysis, add a broad-spectrum protease inhibitor cocktail to the lysate.[1][4] See Table 1 for a sample cocktail composition. - Proceed to the first chromatography step as rapidly as possible to separate this compound from bulk cellular components, including proteases.[5]
Presence of smaller peptide fragments in HPLC analysis This could indicate partial degradation of this compound. Although its core structure is robust, terminal residues might be susceptible to specific exopeptidases under certain conditions.[6] It's also possible that these are not degradation products but rather related native peptides or artifacts of sample handling.- Optimize the pH of your buffers. Most proteases have an optimal pH range; working outside of this range can significantly reduce their activity. Maintain a pH between 6.0 and 8.0 during purification. - Incorporate a protease inhibitor specific for exopeptidases , such as Bestatin, in your lysis buffer.[4] - Perform a control experiment with purified this compound incubated in the lysis buffer (without protease inhibitors) to confirm if degradation is occurring.
Loss of this compound during specific chromatography steps This compound may be binding irreversibly to the column matrix, or proteases co-eluting with this compound could be causing on-column degradation.- Modify your elution buffer. A step or gradient elution with an increasing concentration of organic solvent (e.g., acetonitrile) or a change in pH might be necessary for efficient recovery from reverse-phase columns. - Add protease inhibitors to your chromatography buffers , especially during early purification steps where the concentration of proteases might be higher. - Consider a different chromatography resin. If using ion exchange, be mindful that proteases can also bind and co-elute. Hydrophobic interaction chromatography (HIC) or size exclusion chromatography could be alternative or additional steps.
Batch-to-batch variability in this compound yield and purity Inconsistent culture conditions can lead to varying levels of protease expression by Rhodococcus jostii. Contamination of the culture with other microorganisms is also a potential source of proteases.- Standardize your fermentation protocol , including media composition, temperature, pH, and aeration. Monitor cell density and harvest at a consistent growth phase. - Ensure aseptic techniques to prevent microbial contamination. Plate a small sample of your culture on a non-selective medium to check for contaminants. - Perform a proteomic analysis of your culture supernatant at different time points to identify the major secreted proteins and proteases.

Frequently Asked Questions (FAQs)

Q1: What makes this compound resistant to proteolytic degradation?

A1: this compound is a lasso peptide, characterized by a unique "lariat-protoknot" structure.[1][2] This structure consists of an N-terminal macrolactam ring through which the C-terminal tail is threaded and sterically hindered from unthreading by bulky amino acid residues.[1] This rigid and interlocked conformation provides exceptional stability against many common proteases and harsh chemical conditions.[1][2]

Q2: Are there any known proteases that can degrade this compound?

A2: While this compound is highly stable, it is not completely immune to all proteases under all conditions. For instance, C-terminal fragments of this compound have been generated using carboxypeptidase P for structural studies.[6] The producing organism, Rhodococcus jostii, possesses a variety of intracellular proteases that are released during cell lysis.[7] Although the mature, correctly folded this compound is largely protected, precursor peptides or improperly folded forms may be more susceptible.

Q3: What is a recommended starting protocol for this compound purification to minimize degradation?

A3: A general protocol would involve initial separation from the culture broth, followed by a series of chromatographic steps. The key is to work efficiently and maintain conditions that inhibit protease activity. A detailed example protocol is provided in the "Experimental Protocols" section.

Q4: Should I be concerned about proteases from the Rhodococcus jostii culture itself?

A4: Yes. Although this compound is an extracellular peptide, some level of cell lysis is inevitable during fermentation and harvesting. Rhodococcus jostii contains a range of intracellular proteases that, when released, could potentially degrade your target peptide, especially in its nascent stages.[1][7] Therefore, incorporating protease inhibitors from the very first step of your purification is a prudent measure.

Q5: Can purification conditions themselves lead to this compound degradation?

A5: Extreme pH (highly acidic or alkaline) and high temperatures can lead to non-enzymatic peptide bond hydrolysis, although this compound's structure offers some protection.[8] It is always advisable to work at physiological pH ranges (6.0-8.0) and low temperatures (4°C) whenever possible.[3]

Quantitative Data Summary

Table 1: Example Protease Inhibitor Cocktail for this compound Purification from Rhodococcus jostii

InhibitorTarget Protease ClassWorking ConcentrationStock Solution (in DMSO or Ethanol)
PMSF or AEBSFSerine proteases1-2 mM100 mM
EDTAMetalloproteases1-5 mM0.5 M (in water)
Pepstatin AAspartic proteases1 µM1 mM
E-64Cysteine proteases1-10 µM1 mM
BestatinAminopeptidases1-10 µM1 mM

Note: This is a general-purpose cocktail. The optimal composition and concentrations may need to be determined empirically.

Experimental Protocols

Protocol 1: General Purification Scheme for this compound

  • Harvesting and Clarification:

    • Centrifuge the Rhodococcus jostii culture broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.

    • Carefully decant the supernatant. To inhibit proteases immediately, add a protease inhibitor cocktail (see Table 1) to the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

  • Initial Capture by Solid-Phase Extraction (SPE):

    • Equilibrate an HP-20 or equivalent hydrophobic resin column with deionized water.

    • Load the clarified supernatant onto the column.

    • Wash the column with deionized water to remove unbound proteins and salts.

    • Elute this compound with a stepwise gradient of methanol (B129727) or acetonitrile (B52724) in water (e.g., 20%, 50%, 80% methanol).

    • Collect fractions and analyze for the presence of this compound using HPLC.

  • Intermediate Purification by Reversed-Phase Chromatography (RPC):

    • Pool the this compound-containing fractions from the SPE step.

    • Lyophilize or evaporate the organic solvent.

    • Resuspend the sample in a buffer suitable for RPC (e.g., 0.1% trifluoroacetic acid in water).

    • Load the sample onto a C18 reversed-phase column equilibrated with the same buffer.

    • Elute with a linear gradient of acetonitrile containing 0.1% TFA.

    • Collect fractions and monitor the elution profile at 220 nm and 280 nm.

  • Final Polishing by High-Performance Liquid Chromatography (HPLC):

    • Pool the purest fractions from the RPC step.

    • Inject the pooled sample into a semi-preparative or analytical C18 HPLC column for final purification.

    • Use a shallow acetonitrile gradient to achieve high-resolution separation.

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of this compound by mass spectrometry.

Visualizations

LariatinA_Purification_Workflow cluster_0 Cell Culture and Harvesting cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Analysis and Final Product culture Rhodococcus jostii Culture centrifugation Centrifugation (8,000 x g, 4°C) culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant pellet Cell Pellet (discard) centrifugation->pellet inhibitors Add Protease Inhibitors supernatant->inhibitors filtration 0.45 µm Filtration inhibitors->filtration spe Solid-Phase Extraction (HP-20) filtration->spe rpc Reversed-Phase Chromatography (C18) spe->rpc hplc Final HPLC Polishing (C18) rpc->hplc analysis Purity and Identity Analysis (MS, HPLC) hplc->analysis final_product Purified this compound analysis->final_product

Caption: Workflow for this compound purification.

Troubleshooting_Proteolysis cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield / Degradation Products Observed proteases Protease Activity from Cell Lysate problem->proteases conditions Harsh Purification Conditions (pH, Temp) problem->conditions contamination Microbial Contamination problem->contamination low_temp Work at Low Temperature (4°C) proteases->low_temp inhibitors Add Protease Inhibitor Cocktail proteases->inhibitors fast Rapid Processing proteases->fast conditions->low_temp optimize_ph Optimize Buffer pH conditions->optimize_ph aseptic Maintain Aseptic Technique contamination->aseptic

Caption: Troubleshooting proteolytic degradation.

References

Technical Support Center: Expression of Lariatin A in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the heterologous expression of the lasso peptide, Lariatin A, in Escherichia coli, with a specific focus on codon usage optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its expression in E. coli challenging?

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique "lasso" structure, where the C-terminal tail is threaded through an N-terminal macrolactam ring.[1][2] This structure confers high stability against heat and proteases, making it an attractive therapeutic candidate, particularly for its anti-mycobacterial properties.[2][3]

Expression in E. coli is challenging because this compound requires a series of post-translational modifications to achieve its mature, active form. These modifications are carried out by a dedicated set of enzymes encoded within the Lariatin biosynthetic gene cluster (larA, larB, larC, larD, and larE).[4][5] Therefore, simply cloning the precursor peptide gene (larA) is insufficient. The entire gene cluster must be expressed to produce the mature peptide.

Q2: What is codon usage optimization, and how can it improve this compound expression?

Codon usage bias refers to the phenomenon that different organisms have different preferences for the codons that encode the same amino acid. E. coli has a distinct codon usage pattern, and genes from other organisms, like the Lariatin-producing bacterium Rhodococcus jostii, may contain codons that are rare in E. coli. These rare codons can lead to translational stalling, reduced protein expression, and even errors in protein synthesis.

Codon optimization involves redesigning the gene sequence to use codons that are more frequently used in E. coli without changing the amino acid sequence of the protein.[6][7] This can significantly enhance the rate of translation, leading to higher yields of the recombinant protein. For complex pathways like this compound biosynthesis, optimizing the codon usage of all genes in the lar cluster (larA-E) can lead to more robust and reliable expression.

Q3: I have codon-optimized the larA gene, but I am still not seeing any expression of this compound. What could be the problem?

A common pitfall in the expression of lasso peptides is the assumption that only the precursor peptide gene (larA) is required. The maturation of this compound is a complex process that requires the enzymatic machinery encoded by the other genes in the lar cluster. Specifically, larB, larC, and larD are proposed to be involved in processing the linear precursor peptide, and larE is responsible for exporting the mature peptide.[4][5] For successful production of this compound in E. coli, the entire biosynthetic gene cluster must be cloned and expressed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no expression of this compound Incomplete biosynthetic gene cluster.Ensure that the entire larA-E gene cluster is cloned into the expression vector and that all genes are expressed.
Inefficient promoter.Use a strong, inducible promoter such as the T7 promoter in a BL21(DE3) strain.
Suboptimal codon usage.Synthesize a codon-optimized version of the entire larA-E gene cluster for E. coli.
Toxicity of this compound or intermediate products.Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG) to slow down protein expression.
Formation of inclusion bodies High expression rate leading to protein misfolding and aggregation.Lower the induction temperature and inducer concentration. Consider co-expression with molecular chaperones like GroEL/GroES to assist in proper folding.
The expressed protein is insoluble.Test different E. coli expression strains (e.g., Rosetta, C41(DE3)). Use a solubility-enhancing fusion tag (e.g., MBP, GST), although this may require subsequent cleavage to obtain the native peptide.
Degradation of the expressed peptide Proteolytic activity in the E. coli host.Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS). Add protease inhibitors during cell lysis and purification.

Quantitative Data on Codon Optimization

Table 1: Impact of Codon Optimization on Recombinant Protein Yield in E. coli

ProteinHost StrainCodon Optimization StrategyYield IncreaseReference
Human KallistatinE. coliOptimized for E. coli codon usage~2-fold[6]
Calf ProchymosinE. coli"Codon randomization"Up to 70%[8]
Human iLRPE. coli BL21(DE3)Optimized for E. coli codon usage>3-fold (from undetectable to 300 mg/L)[7]

Experimental Protocols

Protocol 1: Gene Synthesis and Cloning of the Codon-Optimized lar Cluster
  • In Silico Design :

    • Obtain the amino acid sequences for LarA, LarB, LarC, LarD, and LarE from the NCBI database.

    • Use a codon optimization tool to back-translate the amino acid sequences into DNA sequences optimized for E. coli K12 expression. Ensure that the optimized sequence has a suitable GC content (around 50%) and avoids mRNA secondary structures that could inhibit translation.

    • Design the gene cluster as a single operon with each gene preceded by a strong ribosome binding site (RBS).

    • Add appropriate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector (e.g., pET-28a(+)).

  • Gene Synthesis and Vector Construction :

    • Outsource the synthesis of the entire codon-optimized larA-E gene cluster to a commercial provider.

    • Upon receiving the synthesized gene, digest both the gene fragment and the expression vector with the chosen restriction enzymes.

    • Ligate the lar cluster insert into the digested vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and sequence verification.

Protocol 2: Expression and Purification of Recombinant this compound
  • Transformation :

    • Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression :

    • Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue to incubate the culture for 16-20 hours at 20°C with shaking.

  • Purification :

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet cell debris.

    • Since this compound is exported, a significant portion may be found in the culture supernatant. The supernatant can be concentrated and subjected to purification.

    • Purify this compound from the soluble lysate and/or the concentrated supernatant using a combination of chromatographic techniques (e.g., affinity chromatography if a tag was used, followed by ion-exchange and reverse-phase chromatography).

    • Analyze the purified fractions by SDS-PAGE and confirm the identity of this compound by mass spectrometry.

Visualizations

CodonOptimizationWorkflow cluster_design Gene Design & Synthesis cluster_cloning Cloning & Transformation cluster_expression Expression & Purification start Obtain native larA-E amino acid sequences codon_opt In silico codon optimization for E. coli start->codon_opt gene_synth Synthesize optimized larA-E gene cluster codon_opt->gene_synth cloning Clone into expression vector (e.g., pET) gene_synth->cloning transformation Transform into E. coli expression host (e.g., BL21(DE3)) cloning->transformation expression Induce protein expression (IPTG) transformation->expression purification Purify this compound expression->purification analysis Analyze by SDS-PAGE & Mass Spec purification->analysis

Caption: Workflow for codon optimization and expression of this compound in E. coli.

TroubleshootingLogic start Low/No this compound Expression check_cluster Is the complete larA-E cluster being expressed? start->check_cluster check_codons Are the genes codon-optimized? check_cluster->check_codons Yes solution_clone Solution: Clone and express the full larA-E gene cluster. check_cluster->solution_clone No check_conditions Are expression conditions optimized? check_codons->check_conditions Yes solution_optimize Solution: Synthesize codon-optimized gene cluster. check_codons->solution_optimize No solution_conditions Solution: Lower temperature, reduce IPTG concentration. check_conditions->solution_conditions No

Caption: Troubleshooting logic for low this compound expression.

References

resolving ambiguous NMR signals in Lariatin A structure determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in resolving ambiguous NMR signals during the structure determination of the lasso peptide, Lariatin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of NMR signal ambiguity in the structure determination of this compound?

A1: The unique "lasso" structure of this compound, where the C-terminal tail is threaded through a macrolactam ring, presents several challenges that can lead to ambiguous NMR signals:

  • Signal Overlap: The constrained cyclic nature of the peptide and the presence of 18 amino acid residues can lead to significant overlap in the 1H NMR spectrum, particularly in the aliphatic (β, γ, δ protons) and amide regions. This can make it difficult to resolve individual proton signals and their correlations in 2D spectra like COSY and TOCSY.

  • Ambiguous NOE/ROE Correlations: Distinguishing between intra-residue, sequential, and long-range Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) signals is critical for defining the peptide's 3D structure. Ambiguity can arise when multiple protons have similar chemical shifts, making it difficult to definitively assign long-range correlations that define the threading of the tail through the ring.

  • Conformational Dynamics: While the lasso structure is rigid, some degree of conformational flexibility may exist, leading to broadened signals or the appearance of multiple sets of signals for certain residues, further complicating spectral analysis.

Q2: Which NMR experiments are essential for resolving ambiguities in this compound's structure?

A2: A combination of 1D and 2D NMR experiments is crucial. Key experiments include:

  • 1H-1H TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system. This is particularly useful for assigning protons in crowded spectral regions.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms, which helps in resolving overlapping proton signals by spreading them out over the carbon chemical shift range.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for establishing connectivity between different amino acid residues and confirming the peptide sequence.[1][2][3]

  • 1H-1H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). ROESY is often preferred for molecules in the size range of this compound to avoid zero-crossing effects that can nullify NOE signals.[4][5][6] These experiments are critical for defining the 3D fold and the lasso topology.

Q3: How can I differentiate between NOE/ROE signals that define the lasso structure and other long-range correlations?

A3: This is a critical and often challenging aspect. A systematic approach is required:

  • Complete Assignment of Spin Systems: First, use TOCSY and HSQC to assign as many proton and carbon signals as possible to their respective amino acid residues.

  • Sequential Assignments: Use sequential NOE/ROE correlations (Hαi to HNi+1) to establish the primary amino acid sequence.

  • Identify Unambiguous Long-Range Correlations: Look for strong, unambiguous ROESY cross-peaks between protons of the tail region and the ring region. These are the key correlations that define the lasso topology.

  • Structure Calculation and Refinement: Use the identified NOE/ROE distance restraints in a structure calculation protocol (e.g., dynamical simulated annealing) to generate a family of 3D structures. The consistency of the calculated structures with the experimental data will help validate the assignments.

Troubleshooting Guides

Issue 1: Severe overlap in the aliphatic region of the 1H NMR spectrum.

Cause: Protons of different amino acid residues, particularly the β, γ, and δ protons of residues like Leu, Val, and Pro, often have very similar chemical shifts in peptides.

Troubleshooting Steps:

  • Optimize 2D TOCSY:

    • Acquire TOCSY spectra with varying mixing times (e.g., 40 ms (B15284909), 80 ms, 120 ms). Shorter mixing times will show correlations to directly coupled protons, while longer mixing times will reveal correlations throughout the entire spin system. This can help to trace the connectivity within an amino acid even if some signals are overlapped.

  • Utilize 1H-13C HSQC:

    • The larger chemical shift dispersion of 13C allows for the resolution of overlapping proton signals. By identifying the 1H-13C one-bond correlations, you can differentiate protons attached to different carbon atoms.

  • Consider Higher Magnetic Fields:

    • If available, acquiring spectra on a higher field NMR spectrometer will increase the chemical shift dispersion and improve signal resolution.

Issue 2: Ambiguous or weak ROESY cross-peaks for key long-range interactions.

Cause: The distances between some protons that define the lasso structure may be close to the upper limit of the ROE effect (~5 Å), resulting in weak cross-peaks. Signal overlap can also make the assignment of these weak cross-peaks ambiguous.

Troubleshooting Steps:

  • Optimize ROESY Mixing Time:

    • Acquire a series of ROESY spectra with different mixing times (e.g., 150 ms, 250 ms, 400 ms).[4] The optimal mixing time will maximize the intensity of the desired long-range cross-peaks while minimizing spin diffusion artifacts (transfer of magnetization to distant protons via an intermediate proton).

  • Careful Analysis of Cross-Peak Volumes:

    • Integrate the volumes of the ROESY cross-peaks. Stronger cross-peaks correspond to shorter interproton distances. This quantitative information is crucial for accurate structure calculations.

  • Temperature Variation:

    • Acquiring ROESY spectra at different temperatures can sometimes slightly change the conformation of the peptide, which may improve the resolution of some signals or bring certain protons closer together, enhancing their ROE.

  • Molecular Modeling:

    • Build a preliminary model of this compound based on unambiguous short- and medium-range ROEs. This model can help to predict which long-range interactions are expected and guide the interpretation of ambiguous cross-peaks.

Data Presentation

Table 1: Representative 1H and 13C NMR Chemical Shifts for this compound. (Disclaimer: These are representative chemical shifts based on the known amino acid composition and typical values. Actual chemical shifts may vary depending on experimental conditions.)

ResidueAtom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Gly13.9845.2
HN8.35-
Ala24.3552.1
1.4518.9
HN8.15-
Leu34.2054.5
1.70, 1.6042.3
1.5025.8
0.95, 0.9023.5, 22.8
HN8.05-
............
Pro184.4062.3
2.05, 1.9031.5
2.0026.8
3.65, 3.5548.2

Experimental Protocols

Protocol 1: 2D ROESY Experiment for this compound
  • Sample Preparation: Dissolve ~5 mg of this compound in 0.5 mL of a 90% H2O/10% D2O mixture.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Tune and match the probe.

    • Optimize the 90° pulse width.

  • Acquisition Parameters:

    • Use a ROESY pulse sequence with a spin-lock pulse (e.g., roesyesgpph).

    • Set the spectral width to cover all proton signals (e.g., 12-14 ppm).

    • Acquire 2048 data points in the direct dimension (t2) and 512 increments in the indirect dimension (t1).

    • Set the number of scans to 16 or 32, depending on the sample concentration.

    • Set the ROESY mixing time (spin-lock duration) to a value between 150 ms and 400 ms.[4] It is recommended to acquire spectra at multiple mixing times.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Protocol 2: 2D 1H-13C HMBC Experiment for this compound
  • Sample Preparation: Use the same sample as for the ROESY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 13C frequencies.

    • Calibrate the 90° pulse widths for both proton and carbon.

  • Acquisition Parameters:

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the 1H spectral width as in the ROESY experiment.

    • Set the 13C spectral width to cover all expected carbon signals (e.g., 10-180 ppm).

    • Acquire 2048 data points in the direct dimension (t2) and 256-512 increments in the indirect dimension (t1).

    • Set the number of scans to 64 or higher, as HMBC is less sensitive than proton-detected experiments.

    • Set the long-range coupling delay to optimize for 2JCH and 3JCH correlations (typically optimized for a coupling constant of 8-10 Hz).

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell or squared sine-bell).

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Mandatory Visualization

LariatinA_NMR_Workflow cluster_1D 1D NMR cluster_2D_Homonuclear 2D Homonuclear NMR cluster_2D_Heteronuclear 2D Heteronuclear NMR cluster_Analysis Data Analysis and Structure Calculation Proton_NMR 1H NMR COSY COSY Proton_NMR->COSY TOCSY TOCSY Proton_NMR->TOCSY ROESY ROESY/NOESY Proton_NMR->ROESY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC Carbon_NMR 13C NMR Carbon_NMR->HSQC Carbon_NMR->HMBC Assignments Signal Assignments COSY->Assignments TOCSY->Assignments Restraints Distance & Dihedral Restraints ROESY->Restraints HSQC->Assignments HMBC->Assignments Assignments->Restraints Structure_Calc Structure Calculation (Simulated Annealing) Restraints->Structure_Calc Final_Structure Final 3D Structure Structure_Calc->Final_Structure

Caption: Workflow for this compound structure determination using NMR.

Ambiguity_Resolution Ambiguous_Signal Ambiguous NMR Signal (e.g., Overlapping Protons) TOCSY_exp TOCSY (Varying Mixing Times) Ambiguous_Signal->TOCSY_exp HSQC_exp 1H-13C HSQC Ambiguous_Signal->HSQC_exp ROESY_exp ROESY (Varying Mixing Times) Ambiguous_Signal->ROESY_exp Resolve_Spinsys Resolve Spin Systems TOCSY_exp->Resolve_Spinsys Resolve_by_Carbon Resolve Protons via Attached Carbons HSQC_exp->Resolve_by_Carbon Optimize_ROE Optimize & Clarify Long-Range Interactions ROESY_exp->Optimize_ROE Final_Assignment Final_Assignment Resolve_Spinsys->Final_Assignment Unambiguous Assignment Resolve_by_Carbon->Final_Assignment Optimize_ROE->Final_Assignment

Caption: Troubleshooting logic for resolving ambiguous NMR signals.

References

Validation & Comparative

A Comparative Guide to the Stability of Lariatin A and its Linear Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of the lasso peptide Lariatin A with its hypothetical linear peptide analogs. The exceptional stability of this compound, conferred by its unique threaded structure, is a key attribute that makes it a compelling candidate for therapeutic development. This document summarizes supporting experimental data, details relevant experimental protocols, and provides visualizations to illustrate the structural advantages of the lasso peptide scaffold.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure.[1][2][3] This architecture consists of an N-terminal macrolactam ring that is threaded by the C-terminal tail of the peptide.[1][2][3] This threaded structure is responsible for the remarkable thermal and proteolytic stability of lasso peptides when compared to their linear counterparts.[4][5][6][7] Linear peptides, while often possessing desirable biological activity, are typically susceptible to rapid degradation by proteases in biological fluids, limiting their therapeutic potential.[8] This guide will explore the stability differences between this compound and its linear analogs, providing a basis for understanding the advantages of the lasso peptide scaffold in drug development.

Data Presentation: Quantitative Stability Comparison
Peptide Structure Assay Condition Half-life (t½) Reference
Engineered MccJ25 DerivativeLasso PeptideSerum> 30 hours[5]
Linear Peptide AnalogLinearSerum~ 4 hours[5]

This substantial difference in half-life highlights the protective nature of the lasso architecture against proteolytic degradation.

Structural Basis for Enhanced Stability

The superior stability of this compound and other lasso peptides stems from their mechanically interlocked structure. The C-terminal tail is threaded through and trapped within the N-terminal macrolactam ring, creating a sterically constrained and compact conformation.[9][10] This structure shields susceptible peptide bonds from the active sites of proteases, which readily cleave more flexible linear peptides.

cluster_0 This compound (Lasso Peptide) cluster_1 Linear Peptide Analog cluster_2 a Macrolactam Ring b Threaded C-terminal Tail c N-terminus d Flexible Peptide Backbone c->d e C-terminus d->e Lariatin This compound Structure (Schematic) cluster_0 cluster_0 Linear Linear Analog Structure (Schematic) cluster_1 cluster_1

A schematic comparing the constrained structure of this compound to a flexible linear analog.

Experimental Protocols

The stability of peptides like this compound and its linear analogs can be assessed through various in vitro assays. The following are detailed methodologies for two common types of stability studies.

Proteolytic Stability Assay in Serum

This assay evaluates the degradation of a peptide in the presence of serum proteases over time.

Objective: To determine the half-life of a peptide in a biologically relevant fluid.

Materials:

  • Test peptide (e.g., this compound, linear analog)

  • Human or animal serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm serum to 37°C.

    • Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the proteolytic activity by adding an equal volume of a precipitation solution (e.g., 10% TFA in ACN).

  • Sample Preparation:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Elute the peptide using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).

    • Monitor the peptide elution by UV absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the 0-hour time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½).

cluster_workflow Proteolytic Stability Assay Workflow A Peptide Incubation in Serum at 37°C B Time-Point Sampling & Quenching A->B C Protein Precipitation & Centrifugation B->C D Supernatant Analysis by HPLC C->D E Half-life Determination D->E

A generalized workflow for determining the proteolytic stability of a peptide.
Thermal Stability Assay

This assay assesses the structural integrity of a peptide under thermal stress. For lasso peptides, this often involves monitoring the potential for unthreading of the C-terminal tail from the macrolactam ring.

Objective: To evaluate the thermal stability of the peptide's three-dimensional structure.

Materials:

  • Test peptide

  • Buffer solution (e.g., PBS, pH 7.4)

  • Thermostated water bath or PCR thermocycler

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare a solution of the test peptide in the buffer at a concentration of 0.1-1 mg/mL.

  • Thermal Treatment:

    • Incubate aliquots of the peptide solution at various temperatures (e.g., 37°C, 50°C, 75°C, 95°C) for a defined period (e.g., 1-24 hours).

    • Include a control sample kept at 4°C.

  • Analysis:

    • After incubation, cool the samples to room temperature.

    • Analyze the samples by HPLC as described in the proteolytic stability assay.

    • For lasso peptides, the unthreaded (branched-cyclic) form may have a different retention time than the native lasso form.

  • Data Analysis:

    • Compare the chromatograms of the heat-treated samples to the control.

    • Quantify the percentage of the native peptide remaining at each temperature.

    • Determine the temperature at which significant degradation or conformational change occurs.

Conclusion

The unique, mechanically interlocked structure of this compound provides a significant stability advantage over its linear peptide analogs. As demonstrated by data from the related lasso peptide MccJ25, this enhanced stability translates to a dramatically increased half-life in a proteolytic environment like serum.[5] This intrinsic resistance to degradation makes this compound and other lasso peptides highly attractive candidates for the development of novel therapeutics with improved pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and quantitative comparison of the stability of these promising molecules.

References

Lariatin A Variants: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lariatin A, a lasso peptide isolated from Rhodococcus jostii, has garnered significant attention for its potent and selective anti-mycobacterial activity, including against Mycobacterium tuberculosis.[1][2][3] Its unique knotted structure, formed by an N-terminal macolactam ring threaded by the C-terminal tail, imparts remarkable stability against thermal and proteolytic degradation.[1][4] This guide provides a comparative analysis of this compound variants, summarizing key structure-activity relationship (SAR) data and detailing the experimental protocols used for their evaluation.

Structure-Activity Relationship Highlights

Systematic mutational analysis of this compound has revealed critical amino acid residues that govern its biosynthesis, maturation, and anti-mycobacterial potency.[1][5]

  • Residues Essential for Biosynthesis: Genetic studies have identified four amino acid residues as indispensable for the maturation and production of this compound: Gly1, Arg7, Glu8, and Trp9.[1][5][6] The isopeptide bond between the α-amino group of Gly1 and the γ-carboxyl group of Glu8 forms the defining macrolactam ring of the lasso structure.[1][7]

  • Residues Critical for Anti-mycobacterial Activity: The anti-mycobacterial effect of this compound is highly dependent on specific residues. Tyr6, Gly11, and Asn14 have been identified as crucial for its activity.[1][5][6] Additionally, Lys17 in the C-terminal tail is essential for its antimicrobial properties.[8]

  • Residues that Enhance Activity: While not essential, certain residues have been shown to significantly boost the anti-mycobacterial potency of this compound. These include Val15, Ile16, and Pro18.[1][5][6]

Comparative Biological Activity

The anti-mycobacterial activity of this compound and its variants has been primarily assessed against Mycobacterium smegmatis and Mycobacterium tuberculosis. While precise quantitative data for all variants is not publicly available, the relative activity of key mutants has been characterized.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and B
CompoundTest OrganismAssay MethodMIC (µg/mL)
This compoundMycobacterium smegmatisAgar (B569324) Dilution3.13[3]
Lariatin BMycobacterium smegmatisAgar Dilution6.25[3]
This compoundMycobacterium tuberculosisLiquid Microdilution0.39[3]
Table 2: Relative Anti-mycobacterial Activity of this compound Variants against M. smegmatis

This table summarizes the semi-quantitative data from paper disk diffusion assays as reported by Inokoshi et al. (2016). The activity is categorized based on the inhibition zone diameter relative to wild-type this compound.

VariantPositionSubstitutionRelative Activity
Ring Variants
6Ala< 50%
6Trp50-120%
6Phe50-120%
Tail Variants
11Ala< 50%
14Ala< 50%
15Ala> 120%
16Ala> 120%
17Arg50-120%
18Ala> 120%

Experimental Protocols

The generation and evaluation of this compound variants involve a combination of molecular biology and microbiology techniques.

Generation of this compound Variants

This compound variants are typically produced through a convergent expression system.[1]

  • Construction of an Expression Host: An in-frame deletion of the larA gene (the precursor peptide gene) is created in the native producer strain, Rhodococcus jostii K01-B0171, via homologous recombination. This results in a mutant strain that contains the necessary biosynthetic machinery (encoded by larB-E) but cannot produce this compound.

  • Site-Directed Mutagenesis: The larA gene is cloned into an expression vector. Desired mutations are introduced into the larA gene using site-directed mutagenesis PCR.

  • Heterologous Expression: The expression vector containing the mutated larA gene is transformed into the larA-deficient R. jostii host.

  • Fermentation and Purification: The transformed R. jostii is cultured, and the expressed this compound variant is purified from the culture broth, typically using High-Performance Liquid Chromatography (HPLC).

Anti-mycobacterial Activity Assays

The anti-mycobacterial activity of this compound variants is assessed using standard microbiological methods.

  • Paper Disk Diffusion Assay: This method is used for initial screening of a large number of variants.

    • A lawn of Mycobacterium smegmatis is spread uniformly onto an agar plate.

    • Sterile paper disks are impregnated with a known concentration of the purified this compound variant.

    • The disks are placed on the surface of the agar.

    • The plates are incubated, and the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured. The size of the zone is proportional to the anti-mycobacterial activity of the variant.

  • Agar Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).

    • A series of agar plates containing two-fold serial dilutions of the this compound variant are prepared.

    • A standardized inoculum of the mycobacterial strain is spotted onto the surface of each plate.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Liquid Microdilution Method: This method is also used to determine the MIC, particularly for slow-growing mycobacteria like M. tuberculosis.

    • Two-fold serial dilutions of the this compound variant are prepared in a liquid growth medium in a microtiter plate.

    • A standardized inoculum of the mycobacterial strain is added to each well.

    • The plate is incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible growth (turbidity).

Visualizations

This compound Structure-Activity Relationship

SAR_Lariatin_A cluster_LariatinA This compound Core Structure cluster_legend Legend LariatinA G1-S2-Q3-L4-V5-Y6-R7-E8-W9-V10-G11-H12-S13-N14-V15-I16-K17-P18 G1 Gly1 Y6 Tyr6 R7 Arg7 E8 Glu8 W9 Trp9 G11 Gly11 N14 Asn14 V15 Val15 I16 Ile16 K17 Lys17 P18 Pro18 Essential_Activity Essential for Activity Essential_Biosynthesis Essential for Biosynthesis Enhances_Activity Enhances Activity

Caption: Key amino acid residues in this compound influencing its biosynthesis and anti-mycobacterial activity.

Experimental Workflow for this compound Variant Generation and Testing

LariatinA_Workflow cluster_Generation Variant Generation cluster_Testing Activity Testing cluster_Analysis Data Analysis larA_cloning Clone larA gene into expression vector mutagenesis Site-Directed Mutagenesis larA_cloning->mutagenesis transformation Transform into larA-deficient R. jostii mutagenesis->transformation fermentation Fermentation & Purification (HPLC) transformation->fermentation disk_diffusion Paper Disk Diffusion Assay (Screening) fermentation->disk_diffusion Purified Variant mic_determination MIC Determination (Agar/Broth Dilution) disk_diffusion->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis

Caption: Workflow for generating and evaluating the anti-mycobacterial activity of this compound variants.

References

Lariatin A: A Comparative Analysis of Cross-Resistance with Existing Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lariatin A, a lasso peptide with potent anti-mycobacterial activity, presents a novel scaffold for the development of new tuberculosis (TB) therapeutics. However, a critical aspect for any new anti-TB drug candidate is its cross-resistance profile with existing first- and second-line drugs. This guide provides a comprehensive overview of the current knowledge regarding this compound and its potential for cross-resistance.

Key Findings:

  • No Direct Cross-Resistance Studies: To date, there are no published studies that directly investigate the cross-resistance of this compound with other anti-tuberculosis drugs.

  • Potent Activity Against Drug-Susceptible TB: this compound demonstrates significant in vitro activity against the drug-susceptible Mycobacterium tuberculosis H37Rv strain.

  • Two Putative Mechanisms of Action: The available literature suggests two potential mechanisms of action for this compound: inhibition of cell wall biosynthesis or targeting the ClpC1P1P2 protease complex. These distinct potential targets have different implications for cross-resistance.

  • Data Gaps: There is a critical lack of data on the activity of this compound against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains.

This guide will delve into the available data, detail the experimental protocols used to assess this compound's activity, and explore the potential cross-resistance landscape based on its proposed mechanisms of action.

In Vitro Activity of this compound

Currently, the in vitro activity of this compound has been primarily evaluated against the drug-susceptible Mycobacterium tuberculosis H37Rv strain and Mycobacterium smegmatis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lariatins

CompoundOrganismMIC (µg/mL)Method
This compoundMycobacterium tuberculosis H37Rv0.39[1][2]Liquid Microdilution
This compoundMycobacterium smegmatis3.13[1][2]Agar Dilution
Lariatin BMycobacterium smegmatis6.25[1][2]Agar Dilution

Experimental Protocols

A detailed understanding of the methodologies used to determine the antimicrobial activity of this compound is crucial for the comparison and interpretation of data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mycobacterium tuberculosis H37Rv was determined using a liquid microdilution method with Alamar Blue as a viability indicator[1].

Protocol:

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 0.5% glycerol. The bacterial suspension is adjusted to a concentration of approximately 1.0 x 10^6 Colony Forming Units (CFU)/mL.

  • Drug Dilution: this compound is serially diluted to achieve a range of final concentrations.

  • Incubation: 200 µL of the prepared bacterial culture is added to each well of a 96-well microplate containing the various concentrations of this compound. The plate is incubated at 37°C for 5 days.

  • Viability Assessment: After the incubation period, 20 µL of 12.5% Tween 80 and 20 µL of Alamar Blue solution are added to each well.

  • Readout: The plates are incubated overnight at 37°C, and the absorbance is measured at 570 nm and 600 nm to determine the MIC, which is the lowest concentration of the drug that inhibits visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout P1 Prepare M. tuberculosis H37Rv inoculum (1.0x10^6 CFU/mL) E1 Add inoculum and diluted this compound to 96-well plate P1->E1 P2 Serially dilute This compound P2->E1 E2 Incubate at 37°C for 5 days E1->E2 R1 Add Tween 80 and Alamar Blue E2->R1 R2 Incubate overnight at 37°C R1->R2 R3 Measure absorbance (570 nm & 600 nm) R2->R3 R4 Determine MIC R3->R4 Cell_Wall_Inhibition LariatinA This compound LariatinA->Inhibition CellWall Mycobacterial Cell Wall Synthesis Growth Bacterial Growth Inhibition CellWall->Growth Leads to Inhibition->CellWall Inhibits ClpC1P1P2_Inhibition LariatinA This compound ClpC1P1P2 ClpC1P1P2 Protease Complex LariatinA->ClpC1P1P2 Targets Protein Protein Homeostasis Disruption LariatinA->Protein Disrupts via ClpC1P1P2 targeting ClpC1P1P2->Protein Maintains Death Bacterial Cell Death Protein->Death

References

head-to-head comparison of different Lariatin A expression systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lariatin A Expression Systems

For researchers, scientists, and drug development professionals, the efficient production of the anti-mycobacterial lasso peptide this compound is a critical step in harnessing its therapeutic potential. This guide provides a head-to-head comparison of different expression systems for this compound, supported by available experimental data.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the bacterium Rhodococcus jostii K01-B0171.[1] It belongs to the lasso peptide family, characterized by a unique "lariat" structure where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring. This intricate topology confers remarkable stability against thermal and proteolytic degradation, making this compound an attractive candidate for drug development. This compound exhibits potent activity against various Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2]

The biosynthesis of this compound is governed by the lar gene cluster, which includes the precursor peptide gene (larA) and genes encoding the enzymes required for its maturation and export (larB, larC, larD, and larE).[3] The key post-translational modifications involve the cleavage of the leader peptide from the precursor LarA and the formation of an isopeptide bond between the N-terminal glycine (B1666218) and a glutamate (B1630785) residue.

This compound Expression Systems: A Head-to-Head Comparison

The production of this compound has been explored in both its native producer and heterologous hosts. This section compares the performance of these systems based on available data.

Homologous Expression in Rhodococcus jostii

The most successful reported method for producing this compound and its variants is through a homologous expression system utilizing a genetically engineered strain of Rhodococcus jostii.

System Overview: This "convergent expression system" employs a larA-deficient mutant of R. jostii K01-B0171. The native machinery for this compound maturation and export (encoded by larB-E) remains intact in this host. Plasmids carrying the larA gene (or its mutated variants) are then introduced into this strain to produce the desired lasso peptide.

Performance: While exact yields in mg/L have not been published, semi-quantitative analysis using HPLC demonstrates the effectiveness of this system. The complemented strain (K01-B0171ΔlarA + pNit-QT2-larA) shows restored and robust production of this compound, comparable to the wild-type strain. This system has been successfully used to generate and screen a library of 36 this compound variants.

Heterologous Expression Attempts

Efforts to produce this compound in more commonly used heterologous hosts have faced significant challenges.

Rhodococcus species and Escherichia coli : Attempts to express this compound in other Rhodococcus strains (R. erythropolis JCM3201 and R. jostii JCM11615) and in E. coli have been reported as unsuccessful. This suggests that the specific enzymatic machinery and cellular environment of the native producer are crucial for the correct folding and modification of this compound.

Streptomyces and Burkholderia as Potential Alternatives: While direct expression of this compound in Streptomyces or Burkholderia has not been reported, these hosts have proven successful for other lasso peptides, offering a potential avenue for future research. These systems have demonstrated the capacity for high-yield production of complex peptides. For instance, sviceucin from Streptomyces sviceus was produced at a yield of 15 mg/L in Streptomyces coelicolor.[4] More impressively, the production of capistruin (B1577615) reached up to 240 mg/L in a Burkholderia host, a significant improvement over the yields obtained in E. coli.[5][6][7][8]

Quantitative Data Summary

The following table summarizes the production data for this compound and provides a comparative benchmark with other lasso peptides produced in different expression systems.

Lasso PeptideExpression SystemHost OrganismReported YieldData Type
This compound HomologousRhodococcus jostii K01-B0171ΔlarAProduction restored to wild-type levelsSemi-quantitative (HPLC peak area)
This compoundHeterologousRhodococcus erythropolis, Rhodococcus jostii JCM11615, Escherichia coliNot detectedQualitative
SviceucinHeterologousStreptomyces coelicolor15 mg/LQuantitative
CapistruinHeterologousBurkholderia sp.up to 240 mg/LQuantitative
BrevunsinHeterologousSphingomonas subterranea10.2 mg/LQuantitative

Experimental Protocols

Homologous Expression of this compound in Rhodococcus jostii

1. Strain Construction:

  • A larA deletion mutant of Rhodococcus jostii K01-B0171 is constructed via homologous recombination.

2. Plasmid Construction:

  • The larA gene is cloned into an appropriate expression vector (e.g., pNit-QT2) under the control of a suitable promoter.

3. Transformation:

  • The expression plasmid is introduced into the R. jostii K01-B0171ΔlarA strain.

4. Fermentation:

  • A seed culture is grown in LP medium supplemented with a selection antibiotic (e.g., tetracycline) at 30°C for 2 days.

  • The seed culture is then used to inoculate a larger volume of LP medium for fermentation at 30°C for 6 days.

5. This compound Purification:

  • The culture broth is centrifuged to remove bacterial cells.

  • The supernatant is applied to a Diaion HP-20 column.

  • The column is washed with water and 20% acetone.

  • This compound is eluted with 40% and 60% acetone.

  • The eluate is concentrated, lyophilized, and redissolved.

  • Final purification is achieved by reversed-phase HPLC on a C18 column.[1]

Visualizations

This compound Biosynthesis Pathway

LariatinA_Biosynthesis This compound Biosynthesis Pathway larA larA gene LarA_precursor LarA Precursor Peptide (Leader + Core) larA->LarA_precursor Transcription & Translation Mature_LariatinA Mature this compound LarA_precursor->Mature_LariatinA Post-translational Modification & Export larBCDE larB, C, D, E genes MaturationEnzymes Maturation & Export Enzymes (LarB, C, D, E) larBCDE->MaturationEnzymes Transcription & Translation MaturationEnzymes->Mature_LariatinA LariatinA_Workflow Workflow for Comparing this compound Expression cluster_strains Strains WildType Wild-Type R. jostii Fermentation Fermentation (LP Medium, 30°C, 6 days) WildType->Fermentation Mutant ΔlarA Mutant R. jostii Mutant->Fermentation Complemented Complemented ΔlarA Mutant Complemented->Fermentation Extraction Supernatant Extraction Fermentation->Extraction Analysis HPLC & LC-MS/MS Analysis Extraction->Analysis Comparison Comparison of This compound Production Analysis->Comparison LariatinA_MoA Hypothesized Mechanism of this compound Action LariatinA This compound MycobacterialCell Mycobacterial Cell Wall LariatinA->MycobacterialCell Penetration MolecularTarget Unknown Molecular Target MycobacterialCell->MolecularTarget Interaction EssentialPathway Essential Cellular Pathway (e.g., Cell Wall Synthesis, Protein Synthesis) MolecularTarget->EssentialPathway Inhibition CellDeath Cell Death EssentialPathway->CellDeath Leads to

References

Validating the Essentiality of Key Residues for Lariatin A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the essential amino acid residues required for the anti-mycobacterial activity of Lariatin A, a potent lasso peptide. The information presented herein is based on experimental data from site-directed mutagenesis studies, offering a clear validation of the structure-activity relationship of this compound. Furthermore, this guide contrasts this compound with alternative anti-mycobacterial peptides, Lariatin B and Lassomycin, to provide a broader perspective for drug development strategies.

This compound: Unraveling the Core of its Anti-mycobacterial Potency

This compound is an 18-residue lasso peptide with potent and selective activity against mycobacteria, including Mycobacterium tuberculosis.[1][2] Its unique three-dimensional structure, where the C-terminal tail is threaded through a macrolactam ring, is crucial for its stability and biological function. Mutational analysis has been instrumental in identifying the specific amino acid residues that are indispensable for its biosynthesis and its ability to inhibit mycobacterial growth.[3][4]

Data Presentation: Impact of Single Amino Acid Substitutions on this compound Activity

The following table summarizes the results of a comprehensive site-directed mutagenesis study by Inokoshi et al. (2016), which systematically replaced each amino acid of this compound (except for Gly1 and Glu8, which are essential for the lasso structure formation) and evaluated the impact on its anti-mycobacterial activity against Mycobacterium smegmatis. The activity is presented as a percentage relative to the wild-type this compound.

Residue PositionOriginal ResidueSubstitutionRelative Activity (%)Essentiality for Activity
2SerAla100Not Essential
3GlnAla100Not Essential
4LeuAla100Not Essential
5ValAla100Not Essential
6TyrAla<10 Essential
6TyrPhe100Aromaticity Important
6TyrTrp100Aromaticity Important
7ArgAlaProduction AbolishedEssential for Biosynthesis
9TrpAlaProduction AbolishedEssential for Biosynthesis
10ValAla100Not Essential
11GlyAla<10 Essential
12HisAla100Not Essential
13SerAla100Not Essential
14AsnAla<10 Essential
15ValAla75Enhances Activity
16IleAla50Enhances Activity
17LysAla75Enhances Activity
18ProAla50Enhances Activity

Data synthesized from Inokoshi et al. (2016).

Key Findings from the Mutational Analysis:

  • Essential for Activity: The residues Tyr6, Gly11, and Asn14 are absolutely critical for the anti-mycobacterial activity of this compound. Substitution of these residues with alanine (B10760859) results in a dramatic loss of function.[3][4]

  • Essential for Biosynthesis: Gly1, Arg7, Glu8, and Trp9 are vital for the maturation and production of this compound.[3][4] Mutations in these positions lead to a failure in the biosynthesis of the peptide.

  • Enhancement of Activity: The residues at positions 15, 16, and 18 (Val, Ile, and Pro, respectively) play a role in augmenting the peptide's potency.[3][4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the following are detailed methodologies for the key experiments cited.

Site-Directed Mutagenesis of the larA Gene

The generation of this compound variants was achieved through site-directed mutagenesis of the larA precursor gene.

  • Template: The plasmid pNitQT2larA, containing the wild-type larA gene, was used as the template for mutagenesis.

  • Primers: Oligonucleotide primers containing the desired mutations were designed and synthesized.

  • PCR Amplification: The mutagenesis was performed using a high-fidelity DNA polymerase (e.g., PrimeSTAR® Max DNA polymerase) according to the manufacturer's protocol. The PCR reaction typically involves a denaturation step, an annealing step with the mutagenic primers, and an extension step to amplify the entire plasmid.

  • Template Removal: The parental, non-mutated plasmid DNA was digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid), leaving the newly synthesized, unmethylated mutated plasmids intact.

  • Transformation: The resulting mutated plasmids were transformed into competent E. coli cells for amplification.

  • Sequence Verification: The integrity of the mutated larA gene was confirmed by DNA sequencing.

Expression and Purification of this compound Variants

The mutated larA genes were expressed in a suitable host to produce the this compound variants.

  • Host Strain: A larA-deficient strain of Rhodococcus jostii K01-B0171 was used as the expression host. This ensures that the only this compound produced originates from the introduced plasmid.

  • Transformation: The plasmids carrying the mutated larA genes were introduced into the R. jostii host strain.

  • Culture and Induction: The transformed R. jostii was cultured in a suitable medium. Expression of the larA gene was induced under specific conditions.

  • Purification: The this compound variants were purified from the culture supernatant using a combination of chromatographic techniques, including Diaion HP-20 resin, ODS column chromatography, and reversed-phase HPLC.

Anti-mycobacterial Activity Assay (Paper Disk Diffusion Method)

The anti-mycobacterial activity of the purified this compound variants was assessed using a paper disk diffusion assay.

  • Test Organism: Mycobacterium smegmatis was used as the indicator strain.

  • Inoculum Preparation: A suspension of M. smegmatis was prepared and adjusted to a standardized cell density.

  • Agar (B569324) Plate Inoculation: The bacterial suspension was uniformly spread onto the surface of an appropriate agar medium (e.g., Middlebrook 7H10 agar).

  • Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of the purified this compound variant (e.g., 10 µg per disk).

  • Incubation: The plates were incubated at 37°C for 48-72 hours.

  • Measurement: The diameter of the zone of growth inhibition around each disk was measured to determine the anti-mycobacterial activity. The size of the inhibition zone is proportional to the potency of the compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in validating the essentiality of this compound's key residues.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Expression & Purification cluster_assay Activity Assay pNitQT2larA pNitQT2larA (Wild-type larA) PCR PCR Amplification pNitQT2larA->PCR Primers Mutagenic Primers Primers->PCR DpnI DpnI Digestion PCR->DpnI Transformation_Ecoli E. coli Transformation DpnI->Transformation_Ecoli Sequencing Sequence Verification Transformation_Ecoli->Sequencing Transformation_Rhodococcus R. jostii Transformation Sequencing->Transformation_Rhodococcus Verified Plasmid Culture Culture & Induction Transformation_Rhodococcus->Culture Purification Purification (Chromatography) Culture->Purification Disk_Assay Paper Disk Diffusion Assay Purification->Disk_Assay Purified Variant Measurement Measure Inhibition Zone Disk_Assay->Measurement Conclusion Determine Residue Essentiality Measurement->Conclusion Compare to Wild-type

Caption: Experimental workflow for validating this compound residue essentiality.

Residue_Essentiality cluster_activity Essential for Anti-mycobacterial Activity cluster_biosynthesis Essential for Biosynthesis cluster_enhancement Enhances Activity LariatinA This compound Activity Tyr6 Tyr6 LariatinA->Tyr6 Critically Dependent On Gly11 Gly11 LariatinA->Gly11 Critically Dependent On Asn14 Asn14 LariatinA->Asn14 Critically Dependent On Gly1 Gly1 LariatinA->Gly1 Production Dependent On Arg7 Arg7 LariatinA->Arg7 Production Dependent On Glu8 Glu8 LariatinA->Glu8 Production Dependent On Trp9 Trp9 LariatinA->Trp9 Production Dependent On Val15 Val15 LariatinA->Val15 Potentiated By Ile16 Ile16 LariatinA->Ile16 Potentiated By Pro18 Pro18 LariatinA->Pro18 Potentiated By

Caption: Logical relationship of key residues to this compound activity.

Comparative Analysis with Alternative Anti-mycobacterial Peptides

A comprehensive evaluation of this compound's potential as a drug candidate necessitates a comparison with other anti-mycobacterial peptides.

Lariatin B

Lariatin B is a closely related lasso peptide also produced by Rhodococcus jostii.[1] It shares a similar structural scaffold with this compound but has a two-amino-acid extension at the C-terminus.

PeptideMIC against M. smegmatis (µg/mL)MIC against M. tuberculosis (µg/mL)
This compound3.130.39
Lariatin B6.25Not Reported

Data from Iwatsuki et al. (2007).[1]

As the data indicates, this compound exhibits approximately twofold greater potency against M. smegmatis than Lariatin B.[1] This suggests that the C-terminal extension in Lariatin B may slightly hinder its activity. The superior in vitro activity of this compound against M. tuberculosis further underscores its potential as a lead compound.[1]

Lassomycin

Lassomycin is another lasso peptide with potent anti-mycobacterial activity, but it operates through a different mechanism of action. While the precise molecular target of this compound is not yet fully elucidated, Lassomycin has been shown to target the essential ClpC1 ATPase complex in mycobacteria.[5]

  • Mechanism of Action: Lassomycin binds to a highly acidic region of the ClpC1 ATPase, uncoupling its ATPase activity from its proteolytic function.[5] This disruption of regulated protein degradation is lethal to the mycobacteria.

  • Key Interacting Residues (on the target): The crystal structure of the MtClpC1 N-terminal domain in complex with Lassomycin reveals that the interaction is mediated by hydrogen bonds with Gln17, Ser75, His77, Phe80, and K85 of the ClpC1 protein.[6]

  • Structure-Activity Relationship: While a comprehensive mutational scan of Lassomycin itself is not as extensively published as for this compound, its unique mechanism provides a valuable alternative therapeutic strategy. The key to its activity lies in the specific interactions with its protein target, a different paradigm compared to the intrinsic structural features of this compound that are critical for its function.

Conclusion

The essentiality of key residues for this compound's anti-mycobacterial activity has been robustly validated through systematic mutational analysis. The residues Tyr6, Gly11, and Asn14 are indispensable for its biological function, while others are crucial for its biosynthesis or for enhancing its potency. When compared to the closely related Lariatin B, this compound demonstrates superior activity. In contrast, Lassomycin presents an alternative anti-mycobacterial lasso peptide with a distinct mechanism of action, highlighting the diverse ways in which this structural class of peptides can be leveraged for antibiotic development. This detailed understanding of the structure-activity relationships of this compound provides a solid foundation for the rational design of more potent and specific anti-tubercular agents.

References

comparative transcriptomics of M. tuberculosis treated with Lariatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of Lariatin A and other anti-tubercular agents based on publicly available data. It is intended for research purposes only. Crucially, there is no publicly available transcriptomic data for Mycobacterium tuberculosis treated with this compound. Therefore, a direct comparison of gene expression changes induced by this compound versus other drugs is not possible at this time. This guide instead focuses on comparing other important characteristics such as mechanism of action and minimum inhibitory concentrations (MICs).

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, a lasso peptide isolated from Rhodococcus jostii, has demonstrated potent anti-mycobacterial activity[1]. Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides known for their unique knotted structures, which confer remarkable stability[2].

This guide provides a comparative analysis of this compound against other anti-tubercular agents, including the first-line drugs Isoniazid and Rifampicin, and another lasso peptide, Lassomycin. The comparison focuses on their mechanisms of action and reported MIC values.

Comparative Data

The following tables summarize the key characteristics of this compound and selected comparator anti-tubercular drugs.

Table 1: Comparison of Mechanism of Action and Minimum Inhibitory Concentration (MIC)

Drug/CompoundClassPrimary Target/Mechanism of ActionM. tuberculosis MIC
This compound Lasso PeptideThe precise target is unknown, but it is suggested to be involved in cell wall biosynthesis[3].0.39 µg/mL[1]
Lassomycin Lasso PeptideTargets the ClpC1P1P2 protease complex, uncoupling ATP hydrolysis from proteolysis, which is essential for mycobacterial viability[4][5][6].0.8–3 µg/mL[4]
Isoniazid Small MoleculeInhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).0.02-0.2 µg/mL
Rifampicin RifamycinInhibits bacterial DNA-dependent RNA polymerase, thus suppressing RNA synthesis.0.05-0.2 µg/mL

Experimental Protocols

A standardized experimental protocol is crucial for generating comparable microbiological data. Below is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) of an anti-mycobacterial agent.

Protocol: Microdilution Method for MIC Determination

  • Bacterial Culture:

    • Strain: M. tuberculosis H37Rv (or other relevant strains).

    • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • Growth Conditions: Cultures are grown at 37°C with shaking to the mid-log phase (OD600 of 0.5-0.8).

  • Drug Preparation:

    • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in the culture medium in a 96-well microplate.

  • Inoculation:

    • The M. tuberculosis culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

    • Each well of the microplate containing the drug dilutions is inoculated with the bacterial suspension.

    • Control wells are included: a no-drug control (bacteria only) and a no-bacteria control (medium only).

  • Incubation:

    • The microplate is sealed and incubated at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

Visualizations

Diagram 1: Proposed Mechanism of Action for this compound and Known Mechanisms of Comparator Drugs

G cluster_lariatin This compound cluster_lassomycin Lassomycin cluster_isoniazid Isoniazid cluster_rifampicin Rifampicin lariatin This compound unknown_target Unknown Target lariatin->unknown_target Inhibits cell_wall Mycobacterial Cell Wall Biosynthesis unknown_target->cell_wall Disrupts lassomycin Lassomycin clpc1 ClpC1 ATPase lassomycin->clpc1 Binds to & Uncouples proteolysis Proteolysis clpc1->proteolysis Required for isoniazid Isoniazid (prodrug) inhA InhA isoniazid->inhA Inhibits mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes rifampicin Rifampicin rpoB RNA Polymerase (RpoB) rifampicin->rpoB Inhibits rna_synthesis RNA Synthesis rpoB->rna_synthesis Catalyzes

Caption: Mechanisms of action for this compound and comparator drugs.

Diagram 2: Experimental Workflow for MIC Determination

G start Start culture Grow M. tuberculosis to mid-log phase start->culture inoculate Inoculate dilutions with M. tuberculosis culture->inoculate prepare_drug Prepare serial dilutions of this compound prepare_drug->inoculate incubate Incubate at 37°C inoculate->incubate read_results Assess bacterial growth incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Benchmarking Lariatin A Purification: A Comparative Guide to Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the isolation of the potent antimycobacterial peptide Lariatin A, optimizing purification methodologies is critical for achieving high purity and maximizing yield. This guide provides a comparative analysis of established and potential purification strategies for this compound, supported by available experimental data and detailed protocols.

This compound, a lasso peptide produced by the bacterium Rhodococcus jostii, has garnered significant interest for its potent activity against Mycobacterium tuberculosis. Effective purification from the complex culture broth is a key bottleneck in its development as a potential therapeutic. The most documented method involves a two-step chromatographic process, which serves as our baseline for comparison.

Standard Purification Method: Two-Step Chromatography

The conventional and widely cited method for this compound purification involves an initial capture and partial purification step using a hydrophobic adsorption resin, followed by a high-resolution polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow: Standard Method

cluster_0 Step 1: Initial Capture & Partial Purification cluster_1 Step 2: High-Resolution Polishing CultureBroth Rhodococcus jostii Culture Broth Centrifugation Centrifugation/Filtration CultureBroth->Centrifugation HP20 Diaion HP-20 Chromatography Centrifugation->HP20 Elution Elution with Aqueous Acetonitrile (B52724) HP20->Elution BrownMaterial Crude Brown Material Elution->BrownMaterial RPHPLC Reversed-Phase HPLC (C18) BrownMaterial->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation PureLariatinA Purified this compound Fractionation->PureLariatinA

Caption: Standard two-step purification workflow for this compound.

Performance Data

Quantitative data on the step-wise purity and yield of this standard method is limited in publicly available literature. However, analysis of existing studies provides some key metrics.

Purification StepStarting MaterialElution/Mobile PhaseFinal ProductYieldPurityReference
HP-20 Chromatography Filtered Culture Broth40% Acetonitrile in water348 mg brown materialNot specifiedNot specified[1]
RP-HPLC (C18) 244 mg brown materialAcetonitrile/water gradient with 0.05% phosphoric acid38.2 mg this compound~15.7% (from brown material)>95% (Assumed based on HPLC)[1]

Note: The yield from the initial culture broth to the crude brown material is not available, preventing the calculation of the overall process yield. Purity is often assessed by the resolution of the target peak in the final HPLC chromatogram.

Alternative Purification Strategies

While the two-step chromatographic method is established, other techniques common in peptide purification could offer advantages in terms of speed, cost, or scalability. These are presented here as potential alternatives for methods development and benchmarking.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a rapid and potentially more cost-effective alternative for the initial capture and concentration of this compound from the culture broth.[2][3][4]

Experimental Workflow: SPE-Based Method

cluster_0 Step 1: Capture & Concentration cluster_1 Step 2: Polishing CultureBroth Rhodococcus jostii Culture Broth SPE Reversed-Phase SPE (e.g., C18) CultureBroth->SPE Wash Wash Step (to remove polar impurities) SPE->Wash Elution Elution with high organic solvent Wash->Elution CrudeEluate Crude this compound Eluate Elution->CrudeEluate RPHPLC Reversed-Phase HPLC (C18) CrudeEluate->RPHPLC PureLariatinA Purified this compound RPHPLC->PureLariatinA

Caption: Potential SPE-based purification workflow for this compound.

Benchmarking Considerations: While specific data for this compound is unavailable, SPE is generally known for high recovery of peptides.[4] The key metrics to evaluate would be the binding capacity of the SPE cartridge for this compound and the efficiency of impurity removal in the wash steps, which would impact the purity of the crude eluate and the subsequent load on the HPLC column.

Mixed-Mode Chromatography

Mixed-mode chromatography, combining reversed-phase and ion-exchange properties, could potentially offer a more selective initial capture, thereby reducing the complexity of the mixture for the final HPLC step.[5]

Logical Relationship: Mixed-Mode Selectivity

LariatinA This compound Hydrophobic Hydrophobic Interactions LariatinA->Hydrophobic Ionic Ionic Interactions LariatinA->Ionic MixedModeResin Mixed-Mode Resin Hydrophobic->MixedModeResin Ionic->MixedModeResin

Caption: Dual interaction mechanism of mixed-mode chromatography.

Benchmarking Considerations: The isoelectric point of this compound would be a critical parameter to determine the appropriate type of mixed-mode resin (cation or anion exchange) and the optimal pH for separation. A successful mixed-mode step could potentially yield a much purer intermediate product, possibly reducing the number of HPLC runs or simplifying the gradient required for final purification.

Experimental Protocols

Culture of Rhodococcus jostii K01-B0171

Rhodococcus jostii K01-B0171 is cultured in a suitable medium to promote the production of this compound. The culture is incubated for a period of 5 to 7 days with shaking to ensure adequate aeration.[1]

Standard Two-Step Chromatography Protocol
  • Harvesting and Clarification: The culture broth is harvested and clarified by centrifugation or filtration to remove bacterial cells and other particulate matter.[1]

  • HP-20 Chromatography (Initial Capture):

    • The clarified supernatant is loaded onto a column packed with Diaion HP-20 resin.

    • The column is washed with water and then with a low concentration of acetonitrile (e.g., 20%) to remove highly polar impurities.[1]

    • This compound and other hydrophobic molecules are eluted with a higher concentration of acetonitrile (e.g., 40%).[1]

    • The eluate is concentrated to yield a crude brown material.[1]

  • Reversed-Phase HPLC (Polishing):

    • The crude brown material is dissolved in a suitable solvent and subjected to preparative RP-HPLC on a C18 column.[1]

    • A gradient of increasing acetonitrile concentration in water, typically with an acidic modifier like phosphoric acid or trifluoroacetic acid, is used to elute the bound components.[1]

    • Fractions are collected and analyzed by analytical HPLC to identify those containing pure this compound.

    • The pure fractions are pooled and lyophilized to obtain the final product.

Conclusion

The established two-step purification method for this compound, employing HP-20 chromatography followed by RP-HPLC, is a reliable approach. However, there is a clear need for more detailed public data on step-wise purity and overall yield to allow for robust benchmarking. Alternative methods such as solid-phase extraction and mixed-mode chromatography present compelling options for process optimization. Researchers are encouraged to evaluate these alternatives, focusing on a comparative analysis of purity, yield, processing time, and cost-effectiveness to develop a truly optimized purification strategy for this promising antimycobacterial peptide.

References

validation of Lariatin A's target engagement in mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

The second step of searches yielded some valuable information. I found references to the anti-mycobacterial activity of Lariatin A and its MIC values against M. smegmatis and M. tuberculosis. I also found information on other inhibitors of the mycobacterial ClpP1P2 complex, such as bortezomib (B1684674) and oxathiazol-2-ones, which will be useful for the "Alternatives" section. The search also provided context on the mechanism of action of lassomycin, another peptide that targets ClpC1.

However, I am still lacking specific, detailed experimental protocols for the BRET, casein degradation, and CETSA assays as applied to this compound and mycobacterial ClpC1P2. While I have the general principles, the "Experimental Protocols" section requires a step-by-step methodology. Furthermore, I have not yet found specific quantitative data (EC50/IC50) for this compound from these different target engagement assays. The MIC values are for bacterial growth inhibition, which is a downstream effect and not a direct measure of target engagement.

Therefore, I need to refine my search to look for publications that specifically detail these experimental methods and report the direct biochemical or biophysical validation of this compound binding to its target.The latest search has been very fruitful. I have found detailed protocols for the casein degradation assay using purified M. tuberculosis ClpC1P1P2, including typical concentrations of enzymes and substrates. I have also found general protocols for NanoBRET and CETSA assays, which can be adapted to the specific target. Crucially, I have found a paper on lassomycin that details an ATPase activity assay for ClpC1 and mentions a Kd of 0.41 µM for lassomycin's activation of ClpC1 ATPase, providing a key piece of quantitative data for a related compound. I also found more information on other ClpC1P2 inhibitors like cyclomarin, rufomycin, and ecumicin, along with their binding affinities and MIC values, which will be excellent for the comparison table.

However, I am still missing specific quantitative data (EC50/IC50 or Kd) for this compound from direct target engagement assays like BRET, a direct casein degradation inhibition assay, or CETSA. The information found so far for this compound is primarily its MIC value, which reflects overall antibacterial activity, not direct target engagement. While I have protocols for the assays, applying them to this compound and presenting specific data is a core requirement.

Therefore, the next step will be to search for publications that have specifically measured the binding or inhibition potency of this compound on the mycobacterial ClpC1P2 complex using these biochemical or biophysical methods. I will also start structuring the gathered information into the required format.## Validating this compound's Target Engagement in Mycobacteria: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This compound, a lasso peptide, has emerged as a promising candidate for anti-mycobacterial therapy due to its potent activity against Mycobacterium tuberculosis. Its mechanism of action is attributed to the engagement and inhibition of the ClpC1:ClpP1P2 protease complex, a crucial component of protein homeostasis in mycobacteria. This guide provides a comparative analysis of experimental methodologies to validate the target engagement of this compound, offering detailed protocols, supporting data, and a comparison with other known inhibitors of the ClpC1P2 complex.

Methods for Target Engagement Validation

Validating that a compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in drug development. For this compound, several robust methods can be employed to confirm its engagement with the ClpC1P2 protease. This guide focuses on three distinct and complementary approaches:

  • Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that measures protein-protein interactions in live cells. In this context, it can be adapted to monitor the disruption of the ClpC1 and ClpP2 interaction upon this compound binding.

  • Casein Degradation Assay: A classic in vitro biochemical assay that directly measures the proteolytic activity of the purified ClpC1P2 complex and its inhibition by a compound.

  • Cellular Thermal Shift Assay (CETSA): A method that assesses target engagement in cells or cell lysates by measuring the change in the thermal stability of the target protein upon ligand binding.

**Comparative Analysis of Validation Methods

The following table summarizes the key features and performance metrics of the aforementioned assays in the context of validating this compound's target engagement.

MethodPrincipleAdvantagesDisadvantagesThis compound Performance Data
Bioluminescence Resonance Energy Transfer (BRET) Measures energy transfer between a luciferase-tagged ClpC1 (donor) and a fluorescently-tagged ClpP2 (acceptor) in live mycobacteria. This compound binding to ClpC1 is expected to alter the complex, leading to a change in BRET signal.- Real-time analysis in a physiologically relevant context.- High sensitivity.- Requires genetic modification of the target proteins.- Indirect measurement of binding.Specific EC50 data for this compound in a ClpC1P2 BRET assay is not yet publicly available.
Casein Degradation Assay Monitors the breakdown of a fluorescently labeled casein substrate by the purified ClpC1P1P2 enzymatic complex. Inhibition of this activity indicates direct engagement of the protease by the compound.- Direct measurement of enzymatic inhibition.- Allows for detailed kinetic analysis.- In vitro assay may not fully reflect the cellular environment.- Requires purification of active protein complex.Specific IC50 data for this compound in a casein degradation assay is not yet publicly available. However, the related lasso peptide, lassomycin, which also targets ClpC1, has a reported apparent Kd of 0.41 µM for activation of ClpC1 ATPase activity[1].
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding alters the thermal stability of a protein. Changes in the melting temperature of ClpC1 in the presence of this compound in mycobacterial lysates or intact cells confirm engagement.- Label-free method.- Can be performed in cell lysates or intact cells, providing a more physiological context than in vitro assays.- May have lower throughput than other methods.- Requires a specific antibody for detection of the target protein.Specific thermal shift data for this compound is not yet publicly available.

Alternative Inhibitors of Mycobacterial ClpC1P2

Several other compounds have been identified as inhibitors of the mycobacterial ClpC1P2 complex, providing valuable benchmarks for comparison with this compound.

CompoundClassMechanism of ActionReported Affinity (KD) / Potency (MIC)
Lassomycin Lasso PeptideBinds to the N-terminal domain of ClpC1, stimulating ATPase activity while uncoupling it from proteolysis.[1][2]Kd: 0.41 µM (apparent, for ATPase activation)[1]; MIC: <0.004 to 1.66 µM against M. tuberculosis[3]
Cyclomarin A Cyclic PeptideInteracts with the N-terminal domain of ClpC1.KD: 3.1 nM[4]; MIC: 0.094 µM against M. tuberculosis[4]
Rufomycin I Cyclic PeptideTargets the N-terminal domain of ClpC1.KD: 86.6 nM[4]; MIC: 0.02 µM against M. tuberculosis[4]
Ecumicin Cyclic PeptideBinds to the N-terminal domain of ClpC1.-
Bortezomib Dipeptidyl Boronic AcidInhibits the proteolytic activity of the ClpP1P2 component.-
Oxathiazol-2-ones Small MoleculeAct as suicide-substrate inhibitors of the ClpP1P2 protease.-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.

NanoBRET™ Target Engagement Assay in Mycobacterium smegmatis

This protocol is adapted from standard NanoBRET™ protocols and would require optimization for mycobacteria.

Objective: To measure the interaction of this compound with ClpC1 in live M. smegmatis cells.

BRET_Workflow cluster_prep Strain Preparation cluster_assay Assay Procedure constructs Generate Plasmids: - ClpC1-NanoLuc® - HaloTag®-ClpP2 transform Electroporate into M. smegmatis constructs->transform culture Culture engineered strain transform->culture labeling Incubate with HaloTag® NanoBRET™ 618 Ligand culture->labeling treatment Add this compound (dose-response) labeling->treatment substrate Add Nano-Glo® Substrate treatment->substrate read Measure Donor (460nm) & Acceptor (618nm) emissions substrate->read analysis analysis read->analysis Calculate BRET Ratio

BRET Experimental Workflow

Methodology:

  • Vector Construction:

    • Clone the M. tuberculosisclpC1 gene into a suitable mycobacterial expression vector to create a fusion with NanoLuc® luciferase at either the N- or C-terminus.

    • Similarly, clone the clpP2 gene into a compatible vector to create a fusion with HaloTag® protein.

  • Strain Generation:

    • Co-transform the ClpC1-NanoLuc® and HaloTag®-ClpP2 expression vectors into M. smegmatis mc²155.

    • Select for transformants and verify the expression of the fusion proteins by Western blot.

  • Assay Preparation:

    • Grow the engineered M. smegmatis strain in an appropriate medium (e.g., 7H9 broth supplemented with ADC and antibiotics) to mid-log phase.

    • Harvest the cells by centrifugation and resuspend them in an assay buffer (e.g., PBS with 0.1% Tween-80).

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a pre-determined optimal concentration and incubate according to the manufacturer's protocol to allow for cell penetration and labeling of the HaloTag®-ClpP2 fusion.

    • Dispense the labeled cells into a white, 96-well assay plate.

    • Add serial dilutions of this compound to the wells and incubate for a defined period to allow for target engagement.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

In Vitro Casein Degradation Assay

This protocol is based on established methods for measuring the activity of the mycobacterial ClpC1P1P2 complex.[5][6][7]

Objective: To determine the inhibitory effect of this compound on the proteolytic activity of purified M. tuberculosis ClpC1P1P2.

Casein_Degradation_Workflow cluster_components Reaction Components cluster_procedure Assay Procedure ClpC1 Purified ClpC1 Mix Combine ClpC1, ClpP1P2, This compound, and ATP ClpC1->Mix ClpP1P2 Purified ClpP1P2 ClpP1P2->Mix Casein FITC-Casein (Substrate) LariatinA This compound (Inhibitor) LariatinA->Mix ATP ATP ATP->Mix Incubate Pre-incubate Mix->Incubate Start Add FITC-Casein to initiate reaction Incubate->Start Monitor Monitor fluorescence increase (Ex: 492nm, Em: 518nm) over time Start->Monitor Analysis Determine IC50 Monitor->Analysis Calculate initial rates

Casein Degradation Assay Workflow

Methodology:

  • Protein Purification:

    • Express and purify recombinant M. tuberculosis ClpC1, ClpP1, and ClpP2 proteins from E. coli.

    • Reconstitute the active ClpP1P2 complex.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.6, 100 mM KCl, 5% glycerol).

    • In a 96-well black plate, set up reactions containing ClpC1 (e.g., 500-700 nM hexamer), ClpP1P2 (e.g., 150-200 nM tetradecamer), and Mg-ATP (e.g., 2 mM).[6]

    • Add serial dilutions of this compound to the wells.

  • Assay Execution:

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period.

    • Initiate the reaction by adding FITC-labeled casein (e.g., 1-1.2 µM).[6]

    • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 492 nm and an emission wavelength of 518 nm using a fluorescence plate reader.[6]

  • Data Analysis:

    • Calculate the initial rate of casein degradation for each this compound concentration.

    • Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This is a generalized protocol for CETSA that should be optimized for the specific target and cell type.

Objective: To demonstrate the binding of this compound to ClpC1 in M. smegmatis lysates by measuring changes in its thermal stability.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Culture Culture M. smegmatis Harvest Harvest cells and prepare lysate Culture->Harvest Treat Treat lysate with this compound or vehicle control Harvest->Treat Aliquot Aliquot treated lysate Treat->Aliquot Heat Heat aliquots at a range of temperatures Aliquot->Heat Cool Cool on ice Heat->Cool Centrifuge Centrifuge to pellet aggregated proteins Cool->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Detect Detect soluble ClpC1 (e.g., Western Blot) Collect->Detect Quantify Quantify band intensities Detect->Quantify Plot Determine Thermal Shift Quantify->Plot Plot % soluble ClpC1 vs. Temperature

CETSA Experimental Workflow

Methodology:

  • Lysate Preparation:

    • Grow M. smegmatis to mid-log phase and harvest the cells.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells using a bead beater or sonicator.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Compound Treatment:

    • Divide the lysate into two aliquots: one for treatment with this compound at a saturating concentration and one for a vehicle control (e.g., DMSO).

    • Incubate the lysates with the compound or vehicle for a defined period at room temperature.

  • Thermal Challenge:

    • Aliquot the treated lysates into PCR tubes for each temperature point in a planned gradient (e.g., from 37°C to 70°C).

    • Heat the aliquots for a set time (e.g., 3 minutes) in a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4°C).

  • Analysis of Soluble Fraction:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble ClpC1 in each sample by Western blot using a ClpC1-specific antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble ClpC1 relative to the unheated control against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, target engagement.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For this compound, a multi-pronged approach utilizing live-cell assays like BRET, direct enzymatic assays such as the casein degradation assay, and in-lysate/in-cell biophysical methods like CETSA provides a comprehensive picture of its interaction with the mycobacterial ClpC1P2 complex. While specific quantitative data for this compound in these direct target engagement assays is still emerging, the provided protocols and comparative data for other ClpC1P2 inhibitors offer a robust framework for researchers to rigorously validate this compound's mechanism of action and advance its development as a novel anti-tubercular agent.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Lariatin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent biomolecules like Lariatin A are paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, a lasso peptide with significant antimycobacterial activity. Adherence to these protocols is crucial for minimizing exposure risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific environmental health and safety (EHS) guidelines. In the absence of a specific SDS, the compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound and its associated waste:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be changed immediately if contaminated.

  • Eye Protection: Safety goggles or a face shield are required to protect against accidental splashes.

  • Lab Coat: A fully buttoned lab coat provides a critical barrier against skin contact.

  • Respiratory Protection: When handling this compound in its lyophilized (powdered) form, which can be easily aerosolized, work should be conducted within a chemical fume hood or a biosafety cabinet to prevent inhalation.[1]

All handling of this compound should be restricted to a designated and clearly marked area within the laboratory to prevent cross-contamination.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste is contingent on its form (liquid or solid) and the presence of other hazardous materials.

Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment, must be segregated from regular laboratory trash.[1] This waste should be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[1]

Experimental Protocols for this compound Inactivation

For liquid waste containing this compound, chemical inactivation is the recommended first step to denature the peptide and render it biologically inactive. The remarkable stability of lasso peptides like this compound necessitates robust inactivation methods.

Method 1: Chemical Inactivation

This protocol is suitable for the inactivation of this compound in solutions.

  • Select an Inactivation Reagent: Choose one of the following chemical solutions:

    • 10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite)

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

  • Inactivation Procedure: a. In a designated chemical fume hood, carefully add the this compound waste solution to the inactivation reagent. A common practice is to use a 1:10 ratio of waste to inactivation solution. b. Allow the mixture to react for a minimum of 30-60 minutes to ensure complete denaturation of the peptide.

  • Neutralization (if applicable):

    • If using 1 M NaOH or 1 M HCl, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal. This can be achieved by adding a suitable neutralizing agent (e.g., a weak acid for a basic solution or a weak base for an acidic solution).

  • Final Disposal:

    • After inactivation and neutralization, the solution should be disposed of as chemical waste in accordance with your institution's EHS protocols. Drain disposal is generally not recommended unless explicitly permitted by your local wastewater regulations.

Method 2: Autoclaving

Autoclaving can be an effective method for decontaminating waste, particularly if it is also considered biohazardous. However, it is crucial to confirm if the antimicrobial agent is heat-labile.[2] Given the high stability of lasso peptides, autoclaving alone may not be sufficient for complete inactivation and should ideally be used in conjunction with chemical inactivation.

  • Preparation: Place the this compound waste in an autoclave-safe container. For liquid waste, ensure the container is not tightly sealed to prevent pressure buildup.

  • Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.

  • Final Disposal: After the cycle is complete and the waste has cooled, it should be disposed of as chemical waste according to your institution's guidelines.

Data Presentation: Decontamination Parameters

The following table summarizes the key quantitative parameters for the chemical decontamination of peptide solutions.

Decontamination MethodReagent ConcentrationContact TimeKey Considerations
Sodium Hypochlorite 10% solution (final concentration of 0.5-1.0%)Minimum 30-60 minutesEffective for many peptides; may be corrosive to some surfaces.
Strong Acid/Base 1 M HCl or 1 M NaOHMinimum 30 minutesHighly effective but requires a neutralization step before disposal.
Autoclaving 121°C at 15 psiMinimum 30-60 minutesMay not be fully effective for highly stable peptides like this compound; often used as a secondary step.

Disposal of Solid Waste

Solid waste contaminated with this compound, such as vials, pipette tips, and gloves, should be collected in a designated hazardous waste container that is clearly labeled. This container must be kept sealed when not in use and stored in a designated hazardous waste accumulation area. The final disposal of this waste must be handled by your institution's certified hazardous waste management service.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

LariatinA_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Characterization cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_end Final Disposal Start This compound Waste (Liquid or Solid) Assess_Form Determine Waste Form Start->Assess_Form Chemical_Inactivation Chemical Inactivation (e.g., 10% Bleach, 1M NaOH, 1M HCl) Assess_Form->Chemical_Inactivation Liquid Solid_Waste_Collection Segregate in Labeled, Leak-Proof Container Assess_Form->Solid_Waste_Collection Solid Neutralization Neutralization (if required) Chemical_Inactivation->Neutralization Liquid_Waste_Collection Collect as Hazardous Chemical Waste Neutralization->Liquid_Waste_Collection Yes Neutralization->Liquid_Waste_Collection No Final_Disposal Dispose via Institutional EHS Program Liquid_Waste_Collection->Final_Disposal Solid_Waste_Collection->Final_Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure a safe working environment and the responsible management of chemical waste, thereby building a foundation of trust and safety in the handling of potent research compounds.

References

Essential Safety and Handling Protocols for Lariatin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Lariatin A, a potent antimycobacterial peptide, stringent adherence to safety protocols is paramount to ensure personal safety and prevent contamination.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes essential safety and logistical information based on general laboratory safety standards for handling similar peptide compounds.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safe handling of this compound. This guidance is based on protocols for handling potentially hazardous solid chemical compounds.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Splash gogglesTo prevent eye contact, which may cause irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact, as the substance may be harmful if absorbed through the skin and can cause irritation.[3]
Body Protection Full laboratory suit or gownTo protect skin and clothing from contamination.[3]
Respiratory Protection Dust respiratorTo be used in situations where dust may be generated, as inhalation may be harmful and cause respiratory tract irritation.[3]
Foot Protection Closed-toe shoes, with the addition of boots for spill responseTo protect feet from spills.[3]

Emergency First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3]
Eye Contact Immediately flush the eyes with copious amounts of water as a precaution.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling : Always handle this compound in a well-ventilated area, preferably within a process enclosure or under local exhaust ventilation to minimize airborne exposure.[3] Avoid the formation of dust. Keep the compound away from heat and sources of ignition.[3]

  • Storage : Store this compound in a tightly sealed container in a cool, dry place.[3] Recommended storage temperature is not to exceed 5°C (41°F).[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace 2. Prepare Workspace (Clean, Ventilated Area) Don PPE->Prepare Workspace Review SDS 3. Review Safety Data Sheet (or equivalent safety information) Prepare Workspace->Review SDS Weigh Compound 4. Weigh this compound (in ventilated enclosure) Review SDS->Weigh Compound Dissolve/Use 5. Dissolve or Use in Experiment Weigh Compound->Dissolve/Use Clean Workspace 6. Clean Workspace and Equipment Dissolve/Use->Clean Workspace Dispose Waste 7. Dispose of Waste (as per protocol) Clean Workspace->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE

Standard Operating Procedure for Handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with federal, state, and local environmental regulations.[3] A generalized disposal workflow is presented below.

This compound Disposal Plan Start Start: Generation of This compound Waste Segregate 1. Segregate Waste (Solid vs. Liquid, Contaminated PPE) Start->Segregate Label 2. Label Waste Containers Clearly ('Hazardous Chemical Waste') Segregate->Label Store 3. Store in a Designated, Secure Area Label->Store Dispose 4. Arrange for Disposal by Certified Hazardous Waste Vendor Store->Dispose End End: Waste Disposed Compliantly Dispose->End

Waste Disposal Workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.